molecular formula C10H9FO3 B3114077 3-Oxo-4-(4-fluorophenyl)butanoic acid CAS No. 1993324-06-3

3-Oxo-4-(4-fluorophenyl)butanoic acid

Cat. No.: B3114077
CAS No.: 1993324-06-3
M. Wt: 196.17 g/mol
InChI Key: SBXIFEOZYJGWGK-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-fluorophenyl)butanoic acid (CAS 1993324-06-3) is a fluorinated organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . This β-keto acid derivative is characterized by the presence of a fluorophenyl ring, a feature commonly incorporated to modulate the electronic properties, metabolic stability, and binding affinity of target molecules. Suppliers typically offer this compound with a purity of 99% or higher, ensuring consistency for research applications . Its high purity makes it suitable for demanding synthetic routes, including the development of active pharmaceutical ingredients (APIs) and complex biologically active molecules . As a versatile scaffold, it is particularly useful in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and multi-step syntheses. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage in a well-closed container, protected from light in a cool and dry environment, is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-3-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXIFEOZYJGWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation and Molecular Profiling of 1-(Halophenyl)cyclopentanecarbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and synthetic organic chemistry, precision in molecular identification is paramount. This whitepaper addresses the structural elucidation, physicochemical profiling, and analytical validation of a critical pharmaceutical building block. Specifically, we resolve the typographical anomaly surrounding the query "CAS 143328-15-6" , mathematically identifying the intended target as 1-(2-Chlorophenyl)cyclopentanecarbonitrile (CAS 143328-15-8) [1][2]. This guide provides drug development professionals with field-proven, self-validating protocols for the synthesis and analytical characterization of this compound.

The CAS Registry Anomaly: Resolving "143328-15-6"

Chemical Abstracts Service (CAS) Registry Numbers are unique numerical identifiers governed by a strict checksum algorithm to prevent typographical errors in literature and procurement. A standard CAS number follows the format


, where 

is the check digit.

The check digit is calculated using the following causality-driven formula:



Mathematical Proof of Invalidity for "143328-15-6": For the base sequence 143328-15, we calculate the sum by multiplying each digit (from right to left, excluding the check digit) by its position:

Since


, the mathematically correct identifier is 143328-15-8 [1]. The query "143328-15-6" is a documented typographical error. The 143328-XX-X series represents a family of 1-(halophenyl)cyclopentanecarbonitriles, including the 3-chloro variant (CAS 143328-16-9)[3] and the 2-bromo variant (CAS 143328-17-0)[4].

Molecular Architecture and Physicochemical Profile

1-(2-Chlorophenyl)cyclopentanecarbonitrile serves as a sterically hindered, lipophilic intermediate. The compound features a cyclopentane ring geminally disubstituted at the C1 position with a nitrile group and an ortho-chlorinated phenyl ring. This specific steric bulk is highly sought after in medicinal chemistry for synthesizing NMDA receptor modulators and rigidified carboxylic acid derivatives (e.g., CAS 143328-20-5)[5][6].

Table 1: Physicochemical Properties of CAS 143328-15-8
PropertyValue
Chemical Name 1-(2-Chlorophenyl)cyclopentanecarbonitrile
Valid CAS Number 143328-15-8
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Appearance Colorless to pale yellow oil/solid
Downstream Derivative 1-(2-Chlorophenyl)cyclopentanecarboxylic acid[5]

Synthetic Workflow and Mechanistic Pathway

The synthesis of CAS 143328-15-8 relies on the double alkylation of 2-chlorophenylacetonitrile. To ensure a scalable and safe protocol, Phase-Transfer Catalysis (PTC) is employed rather than using pyrophoric bases (like NaH) in anhydrous solvents.

SynthesisWorkflow SM 2-Chlorophenylacetonitrile (Starting Material) PTC Phase Transfer Catalysis (50% NaOH, TBAB, Toluene, 80°C) SM->PTC Alkyl 1,4-Dibromobutane (Alkylating Agent) Alkyl->PTC Inter Mono-alkylated Intermediate (Transient) PTC->Inter SN2 Alkylation (Deprotonation 1) Prod 1-(2-Chlorophenyl)cyclopentanecarbonitrile CAS: 143328-15-8 Inter->Prod Intramolecular Cyclization (Deprotonation 2)

Figure 1: Phase-transfer catalyzed synthetic workflow for CAS 143328-15-8.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: Charge a reaction vessel with 2-chlorophenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.1 eq) dissolved in toluene (10 volumes).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq). Causality: TBAB acts as the phase-transfer catalyst, shuttling the hydroxide ion from the aqueous phase into the organic toluene phase to deprotonate the highly acidic benzylic carbon.

  • Base Introduction: Slowly add 50% aqueous NaOH (3.0 eq) under vigorous stirring.

  • Cycloalkylation: Heat the biphasic mixture to 80°C for 6 hours. The reaction undergoes an initial intermolecular

    
     alkylation, followed by a rapid intramolecular 
    
    
    
    cyclization to form the cyclopentane ring.
  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Analytical Protocols for Structural & Weight Validation

To guarantee trustworthiness, the analytical workflow must be self-validating . We utilize orthogonal techniques: LC-HRMS for exact mass and isotopic distribution, and NMR for spatial connectivity.

AnalyticalWorkflow Sample Purified Compound CAS 143328-15-8 LCMS LC-HRMS (ESI+) Mobile Phase: H2O/MeCN + 0.1% FA Sample->LCMS Aliquot 1 (1 mg/mL) NMR 1H & 13C NMR Spectroscopy Solvent: CDCl3 (400 MHz) Sample->NMR Aliquot 2 (10 mg/mL) MW Molecular Weight Confirmed m/z 206.07[M+H]+ 3:1 Isotope Ratio (35Cl/37Cl) LCMS->MW Mass & Isotope Analysis Struct Structural Elucidation Cyclopentyl Ring Confirmed via COSY Spin-Spin Coupling NMR->Struct Connectivity Analysis

Figure 2: Orthogonal analytical workflow for molecular weight and structural validation.
Protocol A: LC-HRMS (Molecular Weight Confirmation)
  • Methodology: Inject a 1 mg/mL sample into a Time-of-Flight (TOF) mass spectrometer using Electrospray Ionization in positive mode (ESI+). Use a mobile phase containing 0.1% Formic Acid.

  • Causality & Self-Validation: Nitriles are weakly basic. The addition of 0.1% formic acid forces the protonation of the nitrogen, yielding a clear

    
     peak at m/z 206.07 . The presence of the ortho-chlorine atom provides a built-in self-validation mechanism: the mass spectrum must display a characteristic 3:1 isotopic cluster  at m/z 206.07 (
    
    
    
    ) and 208.07 (
    
    
    ). If this ratio is absent, the structural integrity is compromised.
Protocol B: Nuclear Magnetic Resonance (Structural Elucidation)
  • Methodology: Dissolve 10 mg of the compound in

    
     and acquire 1D 
    
    
    
    , 1D
    
    
    , and 2D COSY spectra at 400 MHz.
  • Causality & Self-Validation:

    
     is chosen as the solvent because the molecule lacks exchangeable (labile) protons, preventing unwanted deuterium exchange. The 2D COSY sequence is mandatory to self-validate the formation of the cyclopentane ring; it will show unbroken spin-spin coupling between the 
    
    
    
    -CH₂ and
    
    
    -CH₂ protons, proving that linear side-products (e.g., incomplete cyclization) are absent.
Table 2: Expected NMR Shifts (400 MHz, )
Shift (ppm)MultiplicityIntegrationStructural Assignment
7.45 - 7.20 Multiplet (m)4HAromatic protons (2-Cl-Phenyl ring)
2.80 - 2.45 Multiplet (m)4HCyclopentyl

-CH₂ (diastereotopic, adjacent to nitrile)
2.10 - 1.80 Multiplet (m)4HCyclopentyl

-CH₂

References

  • ChemBK. 1-(3-Chlorophenyl)-1-Cyclopentanecarbonitrile (CAS 143328-16-9). Available at: [Link]

  • Panasonic Advanced Organic Compounds. 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0). Available at:[Link]

Sources

The Methodological and Regulatory Role of 3-Oxo-4-(4-fluorophenyl)butanoic Acid in Sitagliptin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor, is structurally defined by its highly electron-deficient and sterically demanding 2,4,5-trifluorophenyl moiety. However, in process chemistry and regulatory analytical frameworks, its mono-fluorinated analogue—3-oxo-4-(4-fluorophenyl)butanoic acid —serves a dual, indispensable role. It acts as a cost-effective, low-steric-hindrance model substrate for optimizing complex asymmetric catalysis[1] and serves as the direct precursor for synthesizing mandatory ICH Q3A regulatory impurity standards[2]. This whitepaper dissects the causality behind its use, detailing the self-validating synthetic protocols required to leverage this molecule in modern drug development.

Causality in Process Optimization: The Model Substrate

Overcoming Steric Hindrance in Biocatalysis

The industrial synthesis of sitagliptin has evolved from transition-metal asymmetric hydrogenation (which requires high-pressure hydrogen and expensive Ru/Rh-BINAP catalysts)[3] to highly efficient, green biocatalytic transamination[4]. During the development of these biocatalytic routes, wild-type transaminases (e.g., ATA-117 from Arthrobacter sp.) exhibited exceptionally low activity (<15% conversion) toward the commercial 2,4,5-trifluorophenyl ketone. The enzyme's small binding pocket (lined by residues V69, F122, and T283) was too constrained to accommodate the bulky tri-fluoro substitution[1].

To solve this, process chemists utilize 3-oxo-4-(4-fluorophenyl)butanoic acid. By employing this mono-fluorinated analogue, researchers can validate the catalytic efficiency of the enzyme's large binding pocket without the confounding variable of small-pocket steric clashes[1]. Once baseline kinetics are established using the 4-fluoro model, directed evolution is applied specifically to expand the small pocket for the final Active Pharmaceutical Ingredient (API) substrate.

Thermodynamic Stability and Protection Strategies

Free β-keto acids possess a strong thermodynamic driving force toward spontaneous thermal decarboxylation. Consequently, 3-oxo-4-(4-fluorophenyl)butanoic acid is rarely isolated as a free acid in industrial settings. Instead, it is generated in situ via a Meldrum's acid adduct and immediately trapped as an alkyl ester (e.g., methyl 3-oxo-4-(4-fluorophenyl)butanoate)[3]. This esterification is a self-validating chemical choice: it prevents degradation, standardizes the substrate for accurate HPLC quantification, and enhances solubility in the methanolic systems required for subsequent amination[3].

G A 3-Oxo-4-(4-fluorophenyl) butanoic acid B Model Substrate for Process Optimization A->B Cost-effective surrogate C Precursor for API Impurity Standards A->C Regulatory compliance D Biocatalytic Transamination (ATA-117 engineering) B->D Steric mapping E Asymmetric Hydrogenation (Ru-BINAP optimization) B->E Catalyst screening F 4-Fluoro Sitagliptin (ICH Q3A Reference) C->F Amidation & Deprotection

Figure 1: Strategic utility of 3-Oxo-4-(4-fluorophenyl)butanoic acid in drug development.

Regulatory Compliance: Impurity Profiling

Under ICH Q3A/Q3B guidelines, any impurity in an API exceeding the 0.10% threshold must be structurally identified, independently synthesized, and rigorously quantified. During the sourcing of 2,4,5-trifluorophenylacetic acid (the commercial starting material), 4-fluorophenylacetic acid is a ubiquitous upstream contaminant. If this contaminant propagates through the synthetic cascade, it generates 4-Fluoro Sitagliptin (commercially recognized as Sitagliptin FP Impurity A)[2]. API manufacturers must intentionally synthesize 3-oxo-4-(4-fluorophenyl)butanoic acid to produce this specific reference standard, ensuring precise HPLC-UV/MS calibration for batch release.

Experimental Protocol: Synthesis of the 4-Fluoro Sitagliptin Reference Standard

The following step-by-step methodology outlines the self-validating synthesis of the regulatory impurity standard, emphasizing in-process controls (IPCs) and mechanistic causality.

Phase 1: Assembly of the β-Keto Ester Core
  • Activation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) at 25°C.

    • Causality: CDI generates an active acyl imidazole smoothly, avoiding the corrosive HCl byproducts associated with thionyl chloride, thereby preserving the integrity of the fluorinated ring.

  • C-Acylation: Introduce Meldrum's acid (1.1 eq) and stir for 12 hours. The rigid cyclic geometry of Meldrum's acid ensures exclusive C-acylation, preventing O-acylation artifacts.

  • Methanolysis & Decarboxylation: Reflux the intermediate in methanol at 65°C for 4 hours to trigger thermal decarboxylation, yielding methyl 3-oxo-4-(4-fluorophenyl)butanoate[3].

    • Self-Validating IPC: Monitor via HPLC (UV 210 nm). Proceed only when the Meldrum adduct peak area is <1%.

Phase 2: Asymmetric Amination
  • Biocatalytic Conversion: Suspend the β-keto ester in a pH 7.5 phosphate buffer. Add isopropylamine (acting as the amine donor), pyridoxal 5'-phosphate (PLP) cofactor, and an engineered transaminase[1].

  • Incubation: Stir at 40°C for 24 hours.

    • Causality: Enzymatic transamination establishes a self-validating chiral center (>99% ee) via the enzyme's strict active-site geometry, completely bypassing the need for heavy-metal chiral catalysts like Ru(OAc)2((S)-BINAP)[3].

  • Hydrolysis: Treat the resulting methyl ester with 2M NaOH at 25°C for 2 hours, then acidify to pH 3 to precipitate (3R)-3-amino-4-(4-fluorophenyl)butanoic acid.

Phase 3: Amide Coupling (API Assembly)
  • Activation: In N,N-dimethylformamide (DMF), combine the (3R)-amino acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[5].

    • Causality: HOBt is critical; it forms a highly reactive but stable intermediate that suppresses the racemization of the newly formed chiral center during the thermodynamically uphill amide bond formation.

  • Coupling: Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride and N,N-diisopropylethylamine (DIPEA)[5]. Stir for 12 hours.

  • Isolation: Extract with ethyl acetate, wash with aqueous NaHCO3, and crystallize from isopropanol to yield the pure 4-Fluoro Sitagliptin Impurity Standard[2].

Synthesis N1 4-Fluorophenylacetic acid + Meldrum's Acid N2 3-Oxo-4-(4-fluorophenyl) butanoic acid N1->N2 CDI Activation & Decarboxylation N3 Enzymatic Transamination (Engineered ATA-117) N2->N3 Isopropylamine, PLP pH 7.5 Buffer N4 (3R)-3-Amino-4-(4-fluorophenyl) butanoic acid N3->N4 Chiral Amination (>99% ee) N5 Amide Coupling (EDC/HOBt) + Triazole-piperazine N4->N5 Peptide Coupling in DMF N6 4-Fluoro Sitagliptin (Impurity Standard) N5->N6 Crystallization

Figure 2: Step-by-step synthetic workflow for the 4-Fluoro Sitagliptin reference standard.

Quantitative Comparative Analysis

To contextualize the utility of the 4-fluoro analogue against the commercial 2,4,5-trifluoro API precursor, the following physical and operational parameters are compared:

Parameter3-Oxo-4-(4-fluorophenyl)butanoic acid3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
Primary Application Model substrate, Impurity standard[2]Commercial API starting material
Steric Hindrance (A-ring) Low (mono-substituted)High (tri-substituted)
Transaminase (ATA-117) Activity High (baseline wild-type acceptance)[1]Low (requires extensive directed evolution)[1]
Asymmetric Hydrogenation Pressure Standard optimization (approx. 90 psi)[3]High pressure required (up to 200 psi)[3]
Regulatory Role ICH Q3A Reference StandardActive Pharmaceutical Ingredient (API)

References

  • Vertex Pharmaceuticals / Merck. (2012). Sitagliptin synthesis - US20120108598A1. Google Patents. 3

  • European Patent Office. (2014). EP2736909B1 - Process for the preparation of sitagliptin and its pharmaceutically acceptable salts. Google Patents. 5

  • ResearchGate. (2021). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. 4

  • Pharmaffiliates. Sitagliptin-impurities: Sitagliptin FP Impurity A. 2

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.1

Sources

Thermodynamic stability of beta-keto acid intermediates

The Thermodynamic Stability of -Keto Acid Intermediates: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

1

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. Here, we will dissect the fundamental thermodynamic drivers of

The Mechanistic Paradigm of -Keto Acid Decarboxylation

To control the stability of a


2

This dramatic reduction in thermal stability is due to the neighboring

six-membered cyclic transition state34
  • Proton Transfer: The carboxylic acid proton is transferred to the

    
    -carbonyl oxygen via intramolecular hydrogen bonding.
    
  • Bond Cleavage: Synchronously, the carbon-carbon bond between the

    
    -carbon and the carboxyl group is cleaved, releasing carbon dioxide (
    
    
    ).
  • Tautomerization: This concerted electron flow generates an enol intermediate, which rapidly and irreversibly tautomerizes into the thermodynamically stable ketone[3][4].

DecarboxylationAβ-Keto Acid(Ground State)B6-Membered CyclicTransition StateA->B Thermal Activation(Ea ~15-30 kcal/mol)CEnol Intermediate+ CO2B->C C-C Bond CleavageConcerted Proton TransferDKetone(Thermodynamic Sink)C->D Rapid Keto-EnolTautomerization

Figure 1: Mechanistic pathway of β-keto acid decarboxylation via a cyclic transition state.
Solvent and Substituent Effects

The activation energy (

33

5

Thermodynamic Parameters and Kinetic Behavior

Understanding the exact kinetic parameters is critical for designing reaction windows and storage conditions. The degradation is a first-order kinetic process. The enthalpy of activation (


Table 1: Kinetic and Thermodynamic Data for Representative -Keto Acids
Compound / MatrixActivation Energy (

)
Half-Life (

)
Optimal StorageReference
Acetoacetic acid (Aqueous, 37°C)~15 - 17 kcal/mol140 minutes-80 °C (Solution)[4][6]
Alkyl-Substituted

-Keto Acids
(Aqueous, 25°C)
16.0 - 17.8 kcal/molHours to Days

-15 °C (Solid)
[7][8]
Ethyl 2-ethyl-2-methyl-3-oxobutanoate (Thermal)25 - 30 kcal/molHighly variable-20 °C (Neat)[3]

Note: On the surface of metal oxide catalysts (e.g.,


2

Proven Methodologies for Stability Profiling and Handling

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when synthesizing, isolating, or analyzing

Protocol A: Kinetic Profiling of Decarboxylation via NMR

This protocol determines the exact half-life of a synthesized

  • Sample Preparation: Dissolve 10 mg of the crystalline

    
    -keto acid in 0.5 mL of deuterated solvent (e.g., 
    
    
    or
    
    
    ). Include an internal standard (e.g., 0.05% v/v TMS) that does not participate in hydrogen bonding[2].
  • Thermal Incubation: Place the NMR tube in a temperature-controlled spectrometer probe set to the target process temperature (e.g., 25 °C).

  • Time-Course Acquisition: Acquire

    
     NMR spectra at predefined intervals (e.g., every 15 minutes). Monitor the disappearance of the 
    
    
    -protons of the
    
    
    -keto acid and the concurrent appearance of the corresponding ketone protons.
  • Data Integration & Kinetic Modeling: Integrate the peaks relative to the internal standard. Plot

    
     versus time to extract the first-order rate constant (
    
    
    ). Use the Eyring equation across multiple temperatures to calculate
    
    
    ,
    
    
    , and
    
    
    .
Protocol B: Long-Term Storage and Preservation

Because thermal activation easily overcomes the ~15 kcal/mol barrier, improper storage leads to rapid sample loss[3][8].

  • Isolation: Isolate the

    
    -keto acid in its solid, crystalline form whenever possible. Crystalline forms lack the solvent mobility required to facilitate the cyclic transition state efficiently.
    
  • Moisture Exclusion:

    
    -keto acids are extremely hygroscopic. Lyophilize the solid and backfill the container with dry Argon or Nitrogen.
    
  • Temperature Control: Store solid samples in tightly stoppered flasks at or below -15 °C. Under these conditions, crystalline

    
    -keto acids remain stable for up to three years[7][8].
    
  • Solution Handling: If the intermediate must be stored in solution (e.g., biological matrices or biocatalytic cascades), flash-freeze the aliquot in liquid nitrogen and store at -80 °C to completely arrest thermal degradation[8].

WorkflowS11. Sample Preparation(Aqueous/Organic Matrix)S22. Thermal Incubation(Controlled Temp Baths)S1->S2S33. Aliquot Sampling& Rapid Quenching (-80°C)S2->S3 Time-coursesamplingS44. Spectroscopic Analysis(NMR / LC-MS)S3->S4S55. Kinetic Modeling(Eyring Equation)S4->S5 Data integration

Figure 2: Step-by-step experimental workflow for kinetic profiling of β-keto acids.

Conclusion

The thermodynamic instability of

References

  • ACS Publications - Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides (Feb 05, 2021) URL:[Link]

  • ACS Publications - Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides (Jan 21, 2021) URL: [Link]

  • ResearchGate - Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides URL: [Link]

  • CSIC - A Plurizyme with Transaminase and Hydrolase Activity Catalyzes Cascade Reactions URL: [Link]

  • Master Organic Chemistry - Decarboxylation URL:[Link]

  • ChemRxiv - Boiling of catechol secondary organic aerosol when heated to mild temperatures URL: [Link]

Comprehensive Physicochemical Profiling of 3-Oxo-4-(4-fluorophenyl)butanoic Acid Powder

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Solid-State Stability, Kinetics, and Characterization

Executive Summary

In the landscape of advanced pharmaceutical synthesis, beta-keto acids serve as indispensable, albeit highly reactive, building blocks. 3-Oxo-4-(4-fluorophenyl)butanoic acid (CAS: 1993324-06-3) is a specialized fluorinated intermediate frequently utilized in the development of kinase inhibitors and complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach this compound with a deep respect for its thermodynamic fragility. This whitepaper systematically deconstructs the physical characteristics, structural tautomerism, and thermal degradation kinetics of this powder, providing drug development professionals with field-proven, self-validating protocols for its characterization and handling.

Molecular Architecture & Solid-State Properties

The physical behavior of 3-Oxo-4-(4-fluorophenyl)butanoic acid is dictated by the interplay between its carboxylic acid moiety, the beta-positioned carbonyl group, and the electron-withdrawing para-fluoro substituted benzyl ring[1]. In its solid state, the powder exhibits polymorphism heavily influenced by the crystallization solvent, which dictates the extent of intermolecular hydrogen bonding.

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
IUPAC Name 3-Oxo-4-(4-fluorophenyl)butanoic acid
CAS Registry Number 1993324-06-3
Molecular Formula C10H9FO3
Molecular Weight 196.18 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMSO, DMF, and Methanol; sparingly soluble in water
Structural Feature

-keto acid susceptible to keto-enol tautomerism

Data synthesized from established chemical registries and empirical observations[1][2].

Thermodynamic Stability & Decarboxylation Kinetics

The most critical physical characteristic of any beta-keto acid powder is its inherent thermal instability. The beta-carbonyl group acts as a potent electron sink. When subjected to thermal stress or basic microenvironments, the molecule undergoes a concerted, six-membered cyclic transition state[3].

From a mechanistic standpoint, the partial positive charge on the beta-carbon facilitates the cleavage of the adjacent C-C bond[4]. This leads to the expulsion of carbon dioxide (


) gas and the transient formation of an enol intermediate, which rapidly tautomerizes into the highly stable ketone, 4-fluorophenylacetone [3]. The presence of the highly electronegative fluorine atom on the phenyl ring subtly increases the acidity of the benzylic protons, further influencing the thermodynamic equilibrium of the system. Understanding this pathway is non-negotiable for formulation scientists, as premature decarboxylation directly results in API impurity and loss of structural integrity.

Experimental Methodologies (Self-Validating Systems)

To ensure absolute scientific integrity, the following analytical protocols are designed as self-validating systems. Every step incorporates internal checks to eliminate instrumental artifacts and confirm causality.

Protocol 1: Thermal Stability and Decarboxylation Profiling via TGA/DSC

Objective: To precisely determine the onset temperature of decarboxylation and the enthalpy of the degradation event. Causality & Validation: Because beta-keto acids degrade into volatile


, Thermogravimetric Analysis (TGA) will reveal a distinct mass loss corresponding to the molecular weight fraction of 

(approx. 22.4% of 196.18 g/mol ). Differential Scanning Calorimetry (DSC) captures the endothermic nature of this cleavage. Running a blank crucible prior to the sample validates the system by establishing a flat baseline, eliminating buoyancy effects and thermal drift.
  • Calibration: Validate the DSC cell constant and temperature using an Indium standard (

    
     = 156.6°C).
    
  • Baseline Establishment: Perform a blank run using an empty aluminum pan from 25°C to 250°C at 10°C/min under a 50 mL/min high-purity nitrogen purge.

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of the 3-Oxo-4-(4-fluorophenyl)butanoic acid powder into a standard aluminum pan. Causality: Restricting the sample mass to under 5.0 mg minimizes thermal gradients within the powder bed, ensuring sharp, high-resolution thermal events rather than broad, overlapping peaks.

  • Execution: Heat the sample from 25°C to 250°C at 10°C/min.

  • Data Analysis: Calculate the first derivative of the TGA curve (DTG) to pinpoint the maximum rate of mass loss (

    
    ). Integrate the corresponding DSC endothermic peak to quantify the enthalpy of decarboxylation (
    
    
    
    ).
Protocol 2: Keto-Enol Tautomerization Quantification via 1H-NMR

Objective: To quantify the equilibrium ratio of keto and enol tautomers in solution, which directly impacts the powder's reactivity profile. Causality & Validation: To ensure the integration is quantitatively valid and not skewed by differing relaxation times, the relaxation delay (D1) must be rigorously extended. An internal standard verifies chemical shift accuracy.

  • Sample Preparation: Dissolve 15 mg of the powder in 0.6 mL of anhydrous DMSO-

    
     containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-
    
    
    
    is specifically selected because its strong hydrogen-bond accepting capability stabilizes the enol form, allowing for a measurable equilibrium compared to non-polar solvents like
    
    
    .
  • Instrument Tuning: Lock, shim, and tune the NMR spectrometer (minimum 400 MHz) strictly to the DMSO-

    
     signal.
    
  • Parameter Setup: Acquire a standard 1H spectrum with a 90° pulse angle. Set the relaxation delay (D1) to 10 seconds. Causality: A long D1 (at least 5 times the longest longitudinal relaxation time,

    
    ) prevents the saturation of signals, ensuring that the integration ratios directly and accurately reflect the molar ratio of the tautomers.
    
  • Quantification: Integrate the keto methylene resonance (typically a singlet around

    
     3.5-4.0 ppm) against the enol vinylic resonance. The ratio of these integrals yields the thermodynamic keto-enol equilibrium constant (
    
    
    
    ).

Mechanistic Visualization

Pathway N1 3-Oxo-4-(4-fluorophenyl) butanoic acid N2 Cyclic Transition State (H-Bond Mediated) N1->N2 Thermal Activation N3 Enol Intermediate + CO2 N2->N3 Decarboxylation N4 4-Fluorophenylacetone (Final Product) N3->N4 Tautomerization

Fig 1: Thermal decarboxylation pathway of 3-Oxo-4-(4-fluorophenyl)butanoic acid.

Handling, Formulation, and Storage Directives

Due to the propensity for spontaneous decarboxylation driven by the beta-carbonyl electron sink, 3-Oxo-4-(4-fluorophenyl)butanoic acid powder demands stringent handling protocols.

  • Storage: The powder must be stored at sub-zero temperatures (-20°C) in a desiccated, inert environment (Argon or Nitrogen backfill).

  • Formulation Constraints: Exposure to trace ambient moisture or basic excipients (e.g., magnesium stearate, basic amines) acts as a catalytic trigger for premature degradation[5]. If utilized in a synthetic workflow, solutions should be prepared fresh and kept strictly chilled until the point of reaction.

References

  • Master Organic Chemistry. Decarboxylation Mechanisms and Beta-Keto Acids. Retrieved from:[Link]

  • ACS Publications - Journal of Physical Chemistry A. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Biocatalytic Conversion Methods for Sitagliptin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sitagliptin is a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes[1]. Historically, the commercial synthesis of sitagliptin relied on the formation of an enamine followed by high-pressure asymmetric hydrogenation using a rhodium-based chiral catalyst[2]. While chemically effective, this route required specialized high-pressure equipment (250 psi), expensive transition metals, and a subsequent recrystallization step to upgrade the enantiomeric excess (ee) from 97% to >99%[3].

To address these limitations, a biocatalytic approach was developed, utilizing an engineered transaminase to directly convert the prositagliptin ketone into the enantiopure chiral amine[2]. This paradigm shift eliminated the need for heavy metal catalysts, drastically improved stereoselectivity, and significantly reduced waste, earning the EPA Presidential Green Chemistry Challenge Award[3].

Enzyme Engineering & Causality in Experimental Design

The core of this biocatalytic transformation relies on pyridoxal-5'-phosphate (PLP)-dependent transaminases (TAs). TAs operate via a ping-pong bi-bi mechanism, where the amine donor (e.g., isopropylamine) first transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. The PMP then transfers the amino group to the prochiral ketone substrate, regenerating PLP and yielding the chiral amine[4].

Causality in Enzyme Engineering: Wild-type transaminases possess a restrictive active site consisting of a large binding pocket and a small binding pocket (typically accommodating nothing larger than a methyl group)[5]. Consequently, naturally occurring TAs showed no detectable activity toward the sterically demanding prositagliptin ketone[2]. Through a rigorous "substrate walking" and directed evolution strategy, the (R)-selective transaminase from Arthrobacter sp. (ATA-117) was heavily engineered. After 11 rounds of evolution yielding 27 mutations, the binding pocket was successfully expanded. Furthermore, the enzyme's stability was drastically improved to tolerate harsh industrial conditions, specifically 50% DMSO and 45°C, which are strictly required to solubilize the bulky hydrophobic substrate at high concentrations[6].

Pathway Logic & Experimental Workflows

Mechanism Amine Amine Donor (e.g., Isopropylamine) PLP Enzyme-PLP (Resting State) Amine->PLP donates amine PMP Enzyme-PMP (Aminated State) PLP->PMP converted to Byproduct Ketone Byproduct (e.g., Acetone) PLP->Byproduct releases PMP->PLP regenerates Product Sitagliptin (Chiral Amine) PMP->Product releases Ketone Prositagliptin Ketone (Substrate) Ketone->PMP accepts amine

Ping-pong bi-bi mechanism of PLP-dependent transaminases in sitagliptin synthesis.

Workflow Step1 1. Biocatalyst Preparation (Engineered TA or Whole-Cell) Step2 2. Reaction Assembly Substrate, Amine Donor, PLP, Cosolvent Step1->Step2 Step3 3. Asymmetric Amination Controlled Temp & pH Agitation Step2->Step3 Step4 4. Equilibrium Shifting Continuous Byproduct Removal Step3->Step4 Step5 5. Product Validation & Isolation HPLC analysis & Crystallization Step4->Step5

Experimental workflow for the biocatalytic synthesis of sitagliptin intermediates.

Quantitative Data Summary

The transition from chemical to biocatalytic synthesis yielded significant improvements across all critical manufacturing metrics, eliminating heavy metals and increasing overall productivity[3][7].

ParameterChemical Synthesis (Rh-Catalyst)Biocatalytic Synthesis (Engineered TA)
Catalyst Rhodium-based chiral catalystEngineered Transaminase (ATA-117 variant)
Reaction Conditions High pressure (250 psi H2)Ambient pressure, 45°C
Enantiomeric Excess (ee) 97% (requires recrystallization)>99.95% (direct isolation)
Overall Yield ~82%92%
Productivity Baseline+53% increase
Waste Generation Baseline19% reduction
Heavy Metal Contamination Trace Rhodium presentNone

Detailed Experimental Protocols

The following protocols outline two distinct biocatalytic systems: the industrial standard using isopropylamine[6], and an alternative multi-enzyme cascade utilizing benzylamine[4].

Protocol A: Direct Amination using Engineered Transaminase and Isopropylamine

Causality Note: Prositagliptin ketone is highly hydrophobic. A 50% DMSO cosolvent system is strictly required to achieve an industrially relevant substrate loading of 200 g/L. The engineered TA was specifically evolved to withstand this high solvent concentration[6].

  • Reagent Preparation: Prepare a 100 mM triethanolamine buffer (pH 8.5). Supplement the buffer with 1 mM pyridoxal-5'-phosphate (PLP).

    • Self-validation: Ensure the solution turns a faint yellow, confirming PLP solubility and stability.

  • Amine Donor Addition: Add isopropylamine to the buffer to reach a final concentration of 1 M. Adjust the pH back to 8.5 using concentrated HCl.

    • Causality: A massive excess of isopropylamine is required to thermodynamically drive the unfavorable equilibrium toward product formation.

  • Substrate Solubilization: Dissolve prositagliptin ketone in pure DMSO.

  • Reaction Assembly: Combine the aqueous buffer and the DMSO substrate solution to achieve a final reaction volume containing 50% (v/v) DMSO and 200 g/L substrate[6].

  • Biocatalyst Introduction: Add the engineered transaminase (e.g., 6-10 g/L of lyophilized powder).

  • Incubation & Equilibrium Shifting: Incubate the reaction at 45°C with vigorous stirring.

    • Critical Step: To prevent product inhibition and shift the equilibrium, continuously sweep the reaction headspace with nitrogen or apply a mild vacuum to remove the volatile acetone byproduct.

  • Downstream Processing: After 24 hours, verify >99% conversion via HPLC. Extract the aqueous mixture with isopropyl acetate, dry over anhydrous Na2SO4, and precipitate the sitagliptin free base.

Protocol B: Multi-Enzyme Cascade using Benzylamine (Whole-Cell System)

Causality Note: Benzylamine is a cheaper amine donor than isopropylamine, but its byproduct, benzaldehyde, is highly toxic to enzymes. A cascade utilizing aldehyde reductase (AHR) and formate dehydrogenase (FDH) is required to reduce benzaldehyde to benzyl alcohol, pulling the reaction forward and preventing enzyme deactivation[4].

  • Whole-Cell Preparation: Cultivate E. coli BL21(DE3) co-expressing the transaminase (e.g., from Roseomonas deserti) and an esterase in LB medium. In a separate batch, cultivate cells expressing AHR and FDH[1]. Induce with 0.5 mM IPTG at OD600 = 0.6, incubate at 20°C overnight, and harvest via centrifugation.

  • Reaction Setup: In a 200 mM Tris-HCl buffer (pH 8.0), suspend the whole-cell biocatalysts (60 mg CDW/mL of each cell type).

  • Substrate & Donor Addition: Add 100 mM of the β-keto ester substrate (ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate), 300 mM benzylamine, 0.5 mM PLP, and 200 mM sodium formate[4].

  • Incubation: Stir the mixture at 37°C.

    • Causality: The esterase first hydrolyzes the ester, followed by TA-mediated amination. The AHR/FDH system consumes formate to regenerate NADH, which reduces the inhibitory benzaldehyde.

  • Monitoring: Adjust the pH periodically with 5 M NaOH, as ester hydrolysis acidifies the medium[8].

  • Purification: Centrifuge to remove cell debris. Extract the supernatant with ethyl acetate (3 x 40 mL), concentrate under reduced pressure, and purify via silica gel chromatography[1].

References

  • Source: nih.
  • Source: frontiersin.
  • Source: benchchem.
  • Source: mdpi.
  • DOI: 10.1126/science.1188934 , 305 (2010); 329 Science et al. Christopher K.
  • Source: frontiersin.
  • Source: nih.
  • Source: epa.

Sources

Application Note: Advanced One-Pot Synthesis Protocols Involving β-Keto Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Keto acids are highly versatile but notoriously unstable intermediates in organic and biocatalytic synthesis. Their high reactivity and propensity for spontaneous decarboxylation make them challenging to isolate. However, by designing one-pot cascade reactions, these intermediates can be generated in situ and immediately trapped. This application note details two field-proven one-pot protocols—one biocatalytic and one biomimetic chemical approach—demonstrating how to harness the thermodynamic driving force of decarboxylation to build complex molecular scaffolds.

Mechanistic Principles of β-Keto Acid Trapping

The utility of β-keto acids lies in their dual reactivity: they possess a highly nucleophilic α-carbon (via enolization) and an electrophilic carbonyl carbon. In heterogeneous catalysis, ketonic decarboxylation mechanisms heavily favor a β-keto acid as a key intermediate, which facilitates C-C bond formation and oxygen removal to yield sustainable ketones [[1]](). Similarly, in pyrimidine synthesis, the initial decarboxylation of malic acid affords a β-ketoacid intermediate which subsequently reacts with urea in a one-pot Biginelli-type condensation to yield uracil derivatives 2.

To prevent premature degradation, successful one-pot protocols rely on precise environmental control (e.g., pH, temperature, or enzyme active-site sequestration) to ensure the intermediate is consumed by the desired trapping mechanism faster than it undergoes non-productive decarboxylation.

Biocatalytic One-Pot Synthesis: Type III PKS Pathways

Type III Polyketide Synthases (PKSs), such as Curcumin Synthase (CUS), catalyze the one-pot condensation of p-coumaroyl-CoA and malonyl-CoA to yield curcuminoids. The enzyme generates an intermediate β-keto acid that undergoes decarboxylative condensation 3.

PKS_Pathway Start p-Coumaroyl-CoA + Malonyl-CoA Elongation Polyketide Elongation (Type III PKS) Start->Elongation Acyl transfer Intermediate β-Keto Acid Intermediate (Enzyme-Bound) Elongation->Intermediate Hydrolysis Condensation Decarboxylative Condensation (+ 2nd p-Coumaroyl-CoA) Intermediate->Condensation In situ trapping Product Curcuminoid Scaffold (Bisdemethoxycurcumin) Condensation->Product -CO2, -CoA

Enzymatic one-pot synthesis pathway of curcuminoids via an in situ β-keto acid intermediate.

Protocol A: In Vitro One-Pot Synthesis of Bisdemethoxycurcumin

Rationale & Causality: This protocol leverages the active site of CUS to protect the highly unstable diketide β-keto acid intermediate. The addition of DTT is critical to maintain the catalytic Cys174 residue in its reduced state. By keeping the intermediate bound in the downward pocket, the enzyme prevents non-enzymatic aqueous decarboxylation, ensuring exclusive channeling into the final product.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 2 mM Dithiothreitol (DTT). Pre-warm to 30°C.

  • Substrate Loading: To 1.0 mL of the reaction buffer, add 100 µM p-coumaroyl-CoA (starter/extender) and 50 µM malonyl-CoA (extender).

  • Enzyme Initiation: Add 10 µg of purified recombinant Curcumin Synthase (CUS). Gently invert to mix; avoid vortexing to prevent protein denaturation.

  • Incubation: Incubate the mixture isothermally at 30°C for 60 minutes.

    • Self-Validation Step: Monitor the consumption of p-coumaroyl-CoA via HPLC (UV detection at 333 nm). The transient β-keto acid intermediate will not appear on the chromatogram if the enzyme is functioning optimally, as it remains sequestered.

  • Quenching & Extraction: Terminate the reaction by adding 20 µL of 20% HCl. Extract the aqueous layer twice with 1.0 mL of ethyl acetate (EtOAc).

  • Product Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate under N₂, and resuspend in methanol for downstream LC-MS analysis.

Chemical One-Pot Cascade: Biomimetic Alkaloid Synthesis

In classical organic synthesis, 3-oxopentanedioic acid (acetonedicarboxylic acid) is a vital β-keto dicarboxylic acid. The intermediate tropinedicarboxylic acid readily loses both carboxyl groups as carbon dioxide upon gentle heating or under specific reaction conditions, yielding tropinone. Modern one-pot synthesis yields can exceed 90% [[4]]().

Chem_Workflow S1 Step 1: Imine Formation Succinaldehyde + MeNH2 (pH 5.5, 25°C) S2 Step 2: Mannich Addition + Acetonedicarboxylic Acid S1->S2 Cyclic Iminium S3 Step 3: Decarboxylation Heat to 60°C (-2 CO2) S2->S3 Tropinedicarboxylic Acid Intermediate S4 Step 4: Isolation Basify & Extract S3->S4 Irreversible S5 Final Product Tropinone S4->S5 >85% Yield

One-pot experimental workflow for the biomimetic synthesis of tropinone.

Protocol B: Scalable One-Pot Synthesis of Tropinone

Rationale & Causality: The reaction must be buffered strictly at pH 5.5. At this pH, methylamine is in equilibrium between its protonated and free-base forms (allowing nucleophilic attack), while the β-keto acid remains sufficiently enolized for the Mannich condensation. The subsequent thermal step drives the irreversible loss of CO₂, pulling the equilibrium entirely toward the final product.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 500 mL of a 0.1 M citrate-phosphate buffer adjusted precisely to pH 5.5.

  • Imine Generation: In a 1 L round-bottom flask equipped with a magnetic stirrer, add 0.1 mol of succinaldehyde and 0.1 mol of methylamine hydrochloride to the buffer. Stir at 25°C for 30 minutes to allow the cyclic iminium ion to form.

  • Intermediate Addition: Slowly add 0.1 mol of acetonedicarboxylic acid (β-keto acid) to the stirring solution.

  • Mannich Coupling: Maintain the reaction at 25°C for 2 hours. The solution will slightly darken as the tropinedicarboxylic acid intermediate forms.

  • Thermal Decarboxylation: Attach a reflux condenser and gently heat the reaction mixture to 60°C for 1 hour.

    • Self-Validation Step: Observe the reaction mixture for effervescence. The visual cessation of CO₂ bubbling indicates that the decarboxylation of the β-keto acid intermediate is complete.

  • Workup: Cool the mixture to 0°C. Basify the solution to pH > 10 using 20% NaOH (aq). Extract with chloroform (3 × 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield crude tropinone. Purify via vacuum distillation if necessary.

Quantitative Data & Process Metrics

To assist process chemists in selecting the appropriate methodology, the quantitative metrics and operational parameters of both protocols are summarized below:

ParameterBiocatalytic Protocol A (CUS)Chemical Protocol B (Tropinone)
Target Scaffold Curcuminoids (Bisdemethoxycurcumin)Tropane Alkaloids (Tropinone)
Key Intermediate Enzyme-bound p-coumaroyldiketide acidTropinedicarboxylic acid
Trapping Mechanism Decarboxylative condensationDouble Mannich + thermal decarboxylation
Typical Yield 65 - 75% (Enzymatic conversion)> 85% (Isolated yield)
Operating Temp 30°C (Isothermal)25°C → 60°C (Thermal step)
Key Causality Factor Active-site sequestration prevents hydrolysisPrecise pH (5.5) balances nucleophilicity/enolization

References

  • Biosynthesis of medicinally important plant metabolites by unusual type III polyketide synthases - PMC | Source: nih.gov | URL: 3

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics | Source: scispace.com | URL: 2

  • Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids | Source: researchgate.net | URL: 1

  • 3-Oxopentanedioic Acid | High-Purity Reagent | Source: benchchem.com | URL: 4

Sources

Troubleshooting & Optimization

Optimizing yield of 3-Oxo-4-(4-fluorophenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is engineered for researchers and drug development professionals optimizing the yield and stability of 3-Oxo-4-(4-fluorophenyl)butanoic acid , a highly sensitive β-keto acid intermediate.

Because β-keto acids are inherently unstable and prone to thermal decarboxylation, traditional synthesis and isolation methods often result in catastrophic yield loss. This guide utilizes the highly reliable 1[1] to build the carbon framework, followed by a strictly controlled, self-validating saponification protocol.

Part 1: Mechanistic Workflow & Pathway Visualization

The synthesis relies on the acylation of Meldrum's acid (pKa ~4.97)[2], which subsequently undergoes a thermally-driven pericyclic reaction to form a highly electrophilic acyl ketene. This transient intermediate is trapped by ethanol to form a stable β-keto ester[3], which must then be carefully saponified.

SynthesisWorkflow A 4-Fluorophenylacetic Acid B 4-Fluorophenylacetyl Chloride A->B (COCl)2, DMF (cat.) DCM, 0°C to RT C Acylated Meldrum's Acid B->C Meldrum's Acid, Pyridine DCM, 0°C D Acyl Ketene Intermediate (Transient) C->D Heat (EtOH reflux) - Acetone, - CO2 E Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (β-Keto Ester) D->E EtOH nucleophilic attack F 3-Oxo-4-(4-fluorophenyl)butanoic Acid (Target β-Keto Acid) E->F 1. NaOH (aq), <5°C 2. HCl (aq), <5°C G 1-(4-fluorophenyl)propan-2-one (Degradation Byproduct) E->G Harsh Saponification (Heat/Strong Base) F->G Thermal Decarboxylation (If T > 10°C)

Fig 1: Mechanistic workflow for 3-Oxo-4-(4-fluorophenyl)butanoic acid synthesis.

Part 2: Troubleshooting FAQs (Causality & Corrective Actions)

Q1: Why is my final yield of the free β-keto acid consistently below 30%, with a major non-polar byproduct detected on TLC/NMR? Causality: 3-Oxo-4-(4-fluorophenyl)butanoic acid is highly susceptible to thermal decarboxylation. If the temperature during saponification, acidification, or solvent removal exceeds 10°C, the molecule rapidly loses CO₂ to form the degradation byproduct, 1-(4-fluorophenyl)propan-2-one. Solution: Maintain the reaction vessel strictly between 0°C and 5°C during the entire hydrolysis and acidification process. Never use a rotary evaporator with a heated bath to dry the final product; transition to lyophilization (freeze-drying) to preserve the free acid.

Q2: During the acylation of Meldrum's acid, the reaction mixture turns dark red/brown, and the yield of the intermediate drops. What is happening? Causality: While 2[2], localized heat during a rapid addition of the acid chloride causes pyridine-catalyzed self-condensation of the acid chloride or premature ketene formation. Solution: Ensure the 4-fluorophenylacetyl chloride is added dropwise over 45 minutes while maintaining the internal temperature strictly at 0°C. A pale yellow to orange color is normal; dark brown indicates thermal degradation.

Q3: How do I ensure complete conversion during the ethanolysis step without degrading the β-keto ester? Causality: The conversion of the acylated Meldrum's acid to the ethyl ester relies on a thermal pericyclic reaction that releases acetone and CO₂ to form a highly electrophilic 3[3], which is subsequently trapped by ethanol. If the temperature is too low, the ketene does not form. If heated too long, the ester degrades. Solution: This step is self-indicating. Reflux in anhydrous ethanol and attach a mineral oil bubbler to the condenser. The reaction is complete exactly when CO₂ evolution ceases (typically 2–3 hours).

Part 3: Quantitative Data Summary

The table below summarizes the causal relationship between isolation conditions and the final yield of the target β-keto acid versus its decarboxylated byproduct.

Saponification TempAcidification pHIsolation / Drying MethodTarget β-Keto Acid YieldDecarboxylation Byproduct
25°C (Room Temp)1.0 (Rapid addition)Rotary Evaporator (40°C)< 10%> 80%
10°C2.0 (Moderate addition)Vacuum Desiccator (RT)45%40%
0–5°C 2.5–3.0 (Dropwise) Lyophilization (Cold) 88% < 5%

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure each intermediate is successfully formed before proceeding to the next sensitive step.

Phase 1: Preparation of 4-Fluorophenylacetyl Chloride

  • Suspend 4-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under an inert N₂ atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the mixture to 0°C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation Checkpoint: Monitor gas evolution (CO and CO₂). Quench a 50 µL aliquot in anhydrous methanol and check via TLC (UV active) against the starting material. Complete conversion to the methyl ester confirms successful acid chloride formation.

  • Concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM.

Phase 2: Acylation of Meldrum's Acid

  • In a separate, dry flask, dissolve Meldrum's acid (1.1 eq) and anhydrous pyridine (2.0 eq) in DCM at 0°C.

  • Add the 4-fluorophenylacetyl chloride solution dropwise over 45 minutes, maintaining the internal temperature < 5°C.

  • Stir for 2 hours at 0°C, then warm to room temperature for 1 hour.

  • Validation Checkpoint: Wash the organic layer with cold 1M HCl (to remove pyridine) and brine. The organic layer should be pale yellow. Concentrate under reduced pressure to yield 5-(4-fluorophenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid.

Phase 3: Ethanolysis via Acyl Ketene Intermediate

  • Dissolve the crude acylated Meldrum's acid in anhydrous ethanol (10 volumes).

  • Heat the solution to a gentle reflux (78°C).

  • Validation Checkpoint: Connect a mineral oil bubbler to the reflux condenser. Vigorous CO₂ bubbling will commence. Reflux until bubbling completely stops (approx. 2.5 hours), indicating full consumption of the transient ketene intermediate[3].

  • Concentrate under reduced pressure to yield ethyl 4-(4-fluorophenyl)-3-oxobutanoate.

Phase 4: Mild Saponification (Critical Step)

  • Dissolve the β-keto ester in THF (5 volumes) and cool strictly to 0°C in an ice-salt bath.

  • Slowly add 1M NaOH (aq) (1.1 eq) dropwise, ensuring the internal temperature never exceeds 5°C. Stir for 3 hours at 0°C.

  • Acidify carefully with cold 1M HCl to a pH of 2.5–3.0. Do not allow localized heating during neutralization.

  • Immediately extract the aqueous layer with cold ethyl acetate (4°C).

  • Validation Checkpoint: Dry the organic layer over Na₂SO₄ at 4°C, filter, and remove the solvent strictly via lyophilization (freeze-drying). This prevents thermal decarboxylation and yields the pure 3-oxo-4-(4-fluorophenyl)butanoic acid as a stable solid.

Part 5: References

  • Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Wikipedia Contributors. "Meldrum's acid - Ketene formation and Acylation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Syntheses. "Benzenebutanoic acid, β-oxo-, methyl ester." Organic Syntheses Procedure. URL: [Link]

Sources

Biocatalysis Technical Support Center: Overcoming Substrate Inhibition in Sitagliptin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. As drug development shifts towards greener, more efficient manufacturing, the enzymatic synthesis of sitagliptin—the active pharmaceutical ingredient in Januvia™—represents a gold standard in industrial biocatalysis. Developed through a landmark collaboration between Merck & Co. and Codexis, this process utilizes an engineered


-transaminase to replace a heavy-metal rhodium-catalyzed hydrogenation step[1].

However, scaling this transamination introduces a critical bottleneck: severe substrate inhibition caused by the bulky pro-sitagliptin ketone. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these thermodynamic and kinetic barriers in your reactor.

Mechanistic Overview & Bottleneck Analysis

To troubleshoot substrate inhibition, we must first map the logical relationship between the substrates, the biocatalyst, and the thermodynamic equilibrium of the system.

Pathway Ketone Pro-sitagliptin Ketone (Substrate) Enzyme Engineered Transaminase (e.g., ATA-117) Ketone->Enzyme Binds Inhibition Substrate Inhibition (Non-productive Binding) Ketone->Inhibition IPA Isopropylamine (IPA) (Amine Donor) IPA->Enzyme Binds Sitagliptin Sitagliptin (Product) Enzyme->Sitagliptin Transamination Acetone Acetone (Co-product) Enzyme->Acetone By-product PLP PLP Cofactor PLP->Enzyme Activates Inhibition->Enzyme Blocks active site

Workflow of sitagliptin enzymatic synthesis highlighting the substrate inhibition bottleneck.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the pro-sitagliptin ketone cause such severe substrate inhibition in wild-type and early-generation transaminases?

The Causality: Transaminases operate via a ping-pong bi-bi mechanism. The enzyme first accepts an amine group from the donor (Isopropylamine, IPA), converting the Pyridoxal-5'-phosphate (PLP) cofactor to Pyridoxamine-5'-phosphate (PMP). The pro-sitagliptin ketone must then enter the active site to receive this amine. Because the ketone is a bulky, non-natural, and highly hydrophobic molecule, it often binds non-productively in unoptimized binding pockets. If the ketone concentration is too high, it forces its way into the active site before the PLP-to-PMP conversion occurs, locking the enzyme in an inactive conformation and halting the catalytic cycle[2].

Q2: How did directed evolution structurally resolve this inhibition?

The Causality: In their 2010 breakthrough, Codexis and Merck applied a "substrate walking" and directed evolution approach to an (R)-selective transaminase from Arthrobacter sp.[3]. By mutating residues lining the active site, they expanded the binding pocket to accommodate the large trifluorophenyl and triazolopiperazine groups of the ketone. This structural expansion eliminated the steric clashes that caused non-productive binding, increasing the biocatalytic activity by over 25,000-fold and drastically raising the substrate inhibition threshold[1].

Q3: I am using Isopropylamine (IPA) to drive the reaction, but my enzyme is deactivating. How do I balance equilibrium and stability?

The Causality: The asymmetric synthesis of chiral amines from ketones is thermodynamically unfavorable[4]. To push the equilibrium forward, IPA is used in massive molar excess (often 1M or higher) because its byproduct, acetone, is volatile and easily removed[5]. However, high concentrations of IPA act as a chaotropic agent, stripping structural water from the transaminase and causing denaturation. Troubleshooting: Do not batch-load IPA. Use a fed-batch approach for the amine donor, or utilize engineered variants (like ATA-117) that have been specifically evolved for tolerance to high molarities of IPA and organic co-solvents.

Q4: Can enzyme immobilization mitigate substrate inhibition without requiring further protein engineering?

The Causality: Yes. Immobilizing the transaminase on a highly hydrophobic support (such as an octadecyl functionalized polymethacrylate resin) creates a biphasic microenvironment[6]. The highly hydrophobic pro-sitagliptin ketone partitions preferentially into the resin. This acts as a localized "reservoir," keeping the ketone concentration in the bulk aqueous phase low enough to avoid enzyme inhibition, while maintaining a steady supply of substrate directly at the enzyme's active site[6].

Quantitative Performance Data

To benchmark your reactor's performance, refer to the following summarized data comparing different transaminase systems and their tolerance to substrate loading.

Biocatalyst SystemMax Substrate Conc. (mM)Amine Donor (IPA)Conversion (%)Enantiomeric Excess (e.e. %)Mechanism of Inhibition Mitigation
Wild-type Transaminase < 5 mM100 mM< 1%N/ANone (Severe non-productive binding)
Evolved ATA-117 (Codexis) 200 mM1 M> 99%> 99.9%Active site expansion via directed evolution
Immobilized TA (Octadecyl Resin) 100 mM1 M100%99.0%Substrate partitioning / Microenvironment control
Hybrid Nanoflowers (HNF-TA) 200 mM1 M84%> 99.0%Enhanced structural rigidity preventing denaturation

Data synthesized from foundational biocatalysis reports[3][5][6].

Validated Experimental Protocols

To effectively bypass substrate inhibition at the bench or pilot scale, the physical dosing of the substrate must be tightly controlled. Below is the self-validating logic and step-by-step methodology for a Fed-Batch Transamination Workflow.

Workflow Prep 1. Biocatalyst & PLP Preparation Amine 2. IPA Donor Saturation Prep->Amine FedBatch 3. Fed-Batch Ketone Dosing (PAT Monitored) Amine->FedBatch Removal 4. In situ Acetone Removal FedBatch->Removal Removal->FedBatch Drives Equilibrium Downstream 5. Product Extraction & Crystallization Removal->Downstream

Step-by-step logic of the fed-batch transamination workflow to mitigate inhibition.

Protocol: Fed-Batch Transamination with In Situ Product Removal (ISPR)

Objective: Maintain the steady-state concentration of pro-sitagliptin ketone below its inhibition constant (


) while driving the thermodynamic equilibrium toward the sitagliptin product.

Step 1: Biocatalyst and Cofactor Initialization

  • Prepare a 100 mM triethanolamine buffer adjusted to pH 8.5.

  • Dissolve Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Causality: PLP must be pre-loaded to ensure all transaminase active sites are in the holoenzyme state before substrate introduction.

  • Suspend the engineered transaminase (e.g., 2-5 g/L of lyophilized powder or equivalent immobilized resin) in the buffer.

Step 2: Amine Donor Saturation

  • Add Isopropylamine (IPA) to achieve a bulk concentration of 1 M. Adjust the pH back to 8.5 using HCl if necessary.

  • Self-Validation: Measure the baseline absorbance or use FTIR to confirm the stability of the enzyme-PLP complex prior to ketone addition.

Step 3: Continuous Fed-Batch Substrate Dosing

  • Do not batch load the ketone. Prepare a concentrated feed solution of pro-sitagliptin ketone in a compatible co-solvent (e.g., 5-25% v/v DMSO) to ensure solubility[7].

  • Utilize Process Analytical Technology (PAT), such as online HPLC or ATR-FTIR, to monitor the aqueous ketone concentration.

  • Program the dosing pump to feed the ketone at a rate that matches the enzyme's

    
    , ensuring the instantaneous reactor concentration never exceeds 10-20 mM.
    

Step 4: Equilibrium Displacement (Acetone Stripping)

  • Apply a continuous nitrogen sweep or a mild vacuum (e.g., 200-300 mbar) to the bioreactor headspace.

  • Causality: As IPA donates its amine, it converts to acetone. Acetone is a competitive inhibitor and thermodynamically pushes the reaction backward. Continuous physical removal of volatile acetone forces the reaction to >99% conversion according to Le Chatelier's principle[8].

Step 5: Quenching and Downstream Processing

  • Once PAT indicates complete conversion of the final substrate dose, terminate the reaction by adjusting the pH or filtering out the immobilized biocatalyst for recycling.

  • Extract the enantiopure sitagliptin free base using an organic solvent (e.g., isopropyl acetate), followed by crystallization as a phosphate salt to achieve final pharmaceutical purity[2].

References

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.[Link]

  • United States Environmental Protection Agency (EPA). "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." EPA.gov.[Link]

  • Truppo, M. D., et al. "Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin." Journal of Marine Science and Engineering (MDPI).[Link]

  • Khobragade, T. P., et al. "Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid." Frontiers in Bioengineering and Biotechnology.[Link]

  • O'Reilly, E., et al. "Transaminations with isopropyl amine: Equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration." ResearchGate.[Link]

Sources

Technical Support Center: Purification & Stabilization of 3-Oxo-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for the isolation and purification of 3-Oxo-4-(4-fluorophenyl)butanoic acid . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the inherent instability of


-keto acids.

This guide bypasses generic advice, focusing strictly on the causality of degradation, kinetic control during isolation, and thermodynamic stabilization techniques.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude 3-Oxo-4-(4-fluorophenyl)butanoic acid continuously degrade into a ketone during solvent evaporation, and what is the exact mechanism? A1: The primary mode of degradation for 3-Oxo-4-(4-fluorophenyl)butanoic acid is thermal decarboxylation[1]. Because it is a


-keto acid, the molecule can form a six-membered cyclic transition state where the carboxylic acid proton hydrogen-bonds with the 

-carbonyl oxygen[2].
  • The Causality: Upon mild heating (often

    
    ), this concerted pericyclic mechanism breaks the C–C bond, releasing carbon dioxide (
    
    
    
    ) gas and forming an enol intermediate. This enol rapidly tautomerizes into the highly stable degradant, 1-(4-fluorophenyl)propan-2-one[3].
  • The Solution: You must strictly avoid thermal stress. Never use a rotary evaporator bath above

    
     when concentrating the free acid, and avoid highly acidic environments which catalyze enolization.
    

Q2: I am performing an ester hydrolysis to synthesize this acid. What is the optimal protocol for isolating the crude acid without triggering decarboxylation? A2: Saponification of the corresponding ester (e.g., ethyl 3-oxo-4-(4-fluorophenyl)butanoate) yields a sodium or lithium enolate, which is relatively stable. However, the moment you acidify the aqueous layer to isolate the free acid, the compound becomes extremely labile[1].

  • The Causality: Acidification must be performed under strict kinetic control (at

    
    ) using dilute acid. Rapid addition of concentrated acid causes localized exothermic hotspots, providing the activation energy required for decarboxylation.
    
  • The Solution: Extract the free acid immediately into a cold organic solvent (like ethyl acetate) as it forms. This partitions the labile free acid away from the aqueous phase, minimizing hydrolytic and thermal degradation.

Q3: Even when stored at


, my purified free acid degrades over a few weeks. How can I achieve high-purity material for long-term storage? 
A3:  The free acid form of 

-keto acids is inherently unstable for long-term storage. To achieve thermodynamic stability, you must disrupt the cyclic hydrogen-bonding network required for decarboxylation.
  • The Causality: By deprotonating the carboxylic acid to form a stable salt (using a bulky secondary amine or divalent metal cations), you eliminate the acidic proton necessary for the concerted decarboxylation mechanism[4].

  • The Solution: Convert the free acid into a Dicyclohexylamine (DCHA) salt. The DCHA salt of 3-oxo-4-(4-fluorophenyl)butanoic acid precipitates as a highly crystalline, stable solid that can be stored at room temperature for months without degradation.

Part 2: Degradation Pathway Visualization

Decarboxylation A 3-Oxo-4-(4-fluorophenyl) butanoic acid B Cyclic Transition State (H-bond network) A->B Thermal stress (>30°C) C Enol Intermediate + CO2 (Gas) B->C Concerted Decarboxylation D 1-(4-fluorophenyl)propan-2-one (Ketone Degradant) C->D Keto-Enol Tautomerization

Logical mechanism of thermal decarboxylation of beta-keto acids.

Part 3: Quantitative Stability Data

Understanding the half-life (


) of the compound under various conditions dictates the necessity of the purification workflows.
Chemical FormStorage ConditionTemperatureEst. Half-Life (

)
Primary Degradant
Free Acid Aqueous Solution (pH 2.0)


hour
1-(4-fluorophenyl)propan-2-one
Free Acid Organic Solvent (EtOAc)


hours
1-(4-fluorophenyl)propan-2-one
Free Acid Neat Solid


weeks
1-(4-fluorophenyl)propan-2-one
Sodium Salt Aqueous Solution (pH 9.0)


week
Hydrolysis byproducts
DCHA Salt Crystalline Solid


years
None observed

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Low-Temperature Aqueous Workup and Extraction

Objective: Isolate the free acid from the saponification mixture without triggering decarboxylation.

  • Reaction Quenching & Cooling: Transfer the aqueous saponification mixture (containing the enolate) to a jacketed reactor or ice-salt bath.

    • Causality: Lowering the thermal energy before protonation prevents the activation of the decarboxylation pathway.

    • Validation Check: Insert a calibrated PTFE-coated thermocouple. Do not proceed until the internal temperature reads strictly

      
      .
      
  • Controlled Acidification: Add pre-chilled

    
     HCl dropwise while stirring vigorously.
    
    • Causality: Vigorous stirring prevents localized acidic hotspots that catalyze degradation.

    • Validation Check: Monitor the pH continuously. Stop at pH 2.5–3.0. If effervescence (bubbles) is observed,

      
       is evolving (product loss). Slow the addition rate immediately.
      
  • Rapid Organic Extraction: Immediately add pre-chilled (

    
    ) ethyl acetate (EtOAc) to the reactor and partition the layers.
    
    • Causality: Partitioning the free acid into the organic layer protects it from aqueous hydrolysis.

    • Validation Check: Perform a rapid TLC (Hexanes:EtOAc 1:1, UV active) of the aqueous layer. The absence of a UV-active spot validates complete extraction.

  • Drying the Organic Phase: Wash the organic layer with ice-cold brine and dry over anhydrous

    
    .
    
    • Causality: Residual water catalyzes decarboxylation during storage.

    • Validation Check: The organic solution must transition from cloudy to perfectly transparent, validating the complete removal of emulsified water.

Protocol B: Dicyclohexylamine (DCHA) Salt Formation

Objective: Convert the labile free acid into a thermodynamically stable salt for long-term storage.

  • Amine Addition: Transfer the dried, cold EtOAc solution of the free acid to a round-bottom flask under a nitrogen atmosphere. Add

    
     equivalents of Dicyclohexylamine dropwise.
    
    • Causality: Deprotonating the carboxylic acid prevents the formation of the cyclic transition state[4].

    • Validation Check: A white crystalline precipitate must begin forming within 5–10 minutes. If no precipitate forms, scratch the inside of the flask with a glass rod to induce nucleation.

  • Crystallization & Isolation: Stir the suspension for 1 hour at

    
    , then filter through a cold Büchner funnel. Wash the filter cake with cold hexanes and dry under vacuum.
    
    • Causality: Allowing the crystal lattice to form slowly excludes the ketone degradant from the matrix.

    • Validation Check: Run a

      
       NMR on the dried solid. The absence of a singlet at 
      
      
      
      (the methyl group of the ketone degradant) validates that zero decarboxylation occurred. The integration of the DCHA multiplet vs. the aromatic protons must be exactly 1:1.

Part 5: Purification & Stabilization Workflow Visualization

PurificationWorkflow Crude Aqueous Enolate Mixture (Post-Saponification) Cool Cool to 0-5°C (Ice Bath) Crude->Cool Acidify Acidify to pH 2.5-3.0 (Dilute HCl) Cool->Acidify Prevent thermal runaway Extract Extract with Cold EtOAc (Phase Separation) Acidify->Extract Immediate partition Salt Add DCHA Amine (Dropwise) Extract->Salt Dry over Na2SO4 Filter Filter Stable DCHA Salt (High Purity Solid) Salt->Filter Crystallization

Low-temperature purification and DCHA salt stabilization workflow.

References

  • [3] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. URL: [Link]

  • [2] Decarboxylation. Master Organic Chemistry. URL: [Link]

  • [4] WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery. Google Patents. URL:

Sources

Technical Support Center: Minimizing Byproduct Formation in Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in this critical amine synthesis reaction. Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, but like any chemical transformation, it is susceptible to side reactions that can complicate purification and reduce yields.[1][2] This resource provides in-depth, experience-based insights into the causes of common byproducts and offers practical solutions to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a reductive amination reaction?

A1: The most frequently encountered byproducts in reductive amination are:

  • Over-alkylation products: This is particularly problematic when synthesizing primary or secondary amines. The newly formed, more substituted amine can be more nucleophilic than the starting amine, leading to a subsequent reaction with the carbonyl compound to form a more substituted amine (e.g., a secondary amine reacting further to form a tertiary amine).[3][4]

  • Alcohol from carbonyl reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, especially if the reducing agent is too reactive or if imine formation is slow.[3]

  • Aldol condensation products: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under either acidic or basic conditions, leading to aldol adducts or their dehydrated derivatives.[5]

  • Enamine intermediates: When reacting a secondary amine with a carbonyl compound, an enamine is formed as an intermediate, which is then reduced to the tertiary amine.[6][7] In some cases, this enamine can be isolated as a byproduct if the reduction is incomplete.

  • Cyanide addition products: When using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, there is a possibility of cyanide addition to the iminium ion, especially under strongly acidic conditions.[8]

Q2: I'm seeing significant over-alkylation of my primary amine to a tertiary amine. How can I prevent this?

A2: Over-alkylation is a classic challenge in reductive amination.[4] The root cause is that the product secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining aldehyde or ketone. Here are several strategies to suppress this unwanted side reaction:

  • Stoichiometry Control: Using a large excess of the primary amine can statistically favor the reaction of the carbonyl with the primary amine over the product secondary amine.[9] However, this can complicate purification. A more controlled approach is to use a slight excess of the limiting reagent (often the carbonyl compound) and monitor the reaction closely, stopping it once the starting amine is consumed.

  • Stepwise Procedure (Imine Formation First): A highly effective method is to first form the imine by reacting the primary amine and carbonyl compound, and only then adding the reducing agent.[9] This minimizes the time the product secondary amine is in the presence of the carbonyl and reducing agent. You can drive the imine formation to completion by removing water, for instance, by using a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[9]

  • pH Control: Operating under non-acidic or neutral conditions can suppress the formation of the tertiary amine.[9] While acidic conditions catalyze imine formation, they can also promote the formation of the more reactive iminium ion of the product secondary amine, leading to over-alkylation.

  • Choice of Reducing Agent: Using a milder reducing agent that is more selective for the iminium ion over the carbonyl group can help. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium borohydride (NaBH₄) for one-pot reactions as it is less likely to reduce the starting carbonyl.[10]

Q3: My desired amine yield is low, and I'm isolating a lot of the alcohol corresponding to my starting carbonyl. What's going wrong?

A3: The formation of the corresponding alcohol indicates that the reduction of the carbonyl starting material is competing with or outpacing the reduction of the imine intermediate.[3] This is a common issue and can be addressed by focusing on two key aspects of the reaction:

  • Promoting Imine Formation: The equilibrium between the carbonyl, amine, and imine must be shifted towards the imine.[11]

    • pH Optimization: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[3][5][12] At this pH, the carbonyl oxygen is protonated, which activates it for nucleophilic attack by the amine. If the pH is too low, the amine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[10] If the pH is too high, the carbonyl is not sufficiently activated.[3] A catalytic amount of acetic acid is often used to achieve the optimal pH.[4][5]

    • Water Removal: The formation of an imine from a carbonyl and an amine is a condensation reaction that produces water.[11] Removing this water as it is formed will drive the equilibrium towards the imine. This can be achieved using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent such as anhydrous MgSO₄, Na₂SO₄, or molecular sieves.[9]

  • Choosing the Right Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations because it is a mild and selective reducing agent for iminium ions over aldehydes and ketones.[13][14]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, NaBH₃CN is also selective for iminium ions at a slightly acidic pH.[10][11] However, it is more toxic due to the potential release of cyanide gas upon acidification.[8][11]

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce both aldehydes and ketones.[5][10] If using NaBH₄, it is best to perform the reaction in two distinct steps: first, form the imine, and then add the NaBH₄.[9][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues leading to byproduct formation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant amount of tertiary amine byproduct when synthesizing a secondary amine. The product secondary amine is more nucleophilic than the starting primary amine and is reacting with the remaining carbonyl.1. Use a large excess of the primary amine. [9] 2. Perform a two-step reaction: Form the imine first, then add the reducing agent.[9] 3. Run the reaction under neutral or non-acidic conditions. [9]
High levels of alcohol byproduct corresponding to the starting carbonyl. 1. The reducing agent is too reactive and is reducing the carbonyl before imine formation. 2. Imine formation is slow or the equilibrium favors the starting materials.1. Switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5][10] 2. Optimize the pH to 4-6 using a catalytic amount of a weak acid like acetic acid.[3][5] 3. Remove water using a dehydrating agent or a Dean-Stark trap.[9]
Presence of aldol condensation byproducts. The reaction conditions (acidic or basic) are promoting the self-condensation of the aldehyde or ketone.1. Carefully control the pH to be within the optimal range for imine formation (pH 4-6) and avoid strongly acidic or basic conditions.[5] 2. Consider a two-step approach where the imine is formed under neutral conditions before the addition of the reducing agent and any acid catalyst.
Incomplete reaction with recovery of starting materials. 1. Suboptimal pH is inhibiting imine formation. 2. Steric hindrance is slowing down the reaction. 3. The reducing agent is inactive or has decomposed.1. Verify and adjust the pH to the optimal range of 4-6.[3][5] 2. Increase the reaction temperature or time. [5] For highly hindered substrates, consider using a more forcing catalyst system.[15][16] 3. Use a fresh bottle of the reducing agent. NaBH(OAc)₃ is particularly moisture-sensitive.
Formation of a cyanide adduct. This is specific to the use of NaBH₃CN and is more likely at lower pH values.1. Ensure the pH does not drop below 4. 2. Consider switching to NaBH(OAc)₃ , which does not have the potential for cyanide side reactions.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for the synthesis of secondary and tertiary amines and is designed to minimize byproduct formation by using a mild and selective reducing agent.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 eq.) and the primary or secondary amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][17]

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.[4] For less reactive substrates, a catalytic amount of acetic acid (0.1-0.5 eq.) can be added to facilitate imine formation.[4][17]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.[4] The addition may be exothermic, so it is important to add it slowly, especially on a larger scale.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is particularly useful for minimizing over-alkylation when synthesizing secondary amines or when using a less selective reducing agent like NaBH₄.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol).[3] Add a dehydrating agent such as anhydrous magnesium sulfate or 4Å molecular sieves and stir the mixture at room temperature. Monitor the formation of the imine by TLC or NMR until the starting carbonyl is consumed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq.) in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

General Reductive Amination Pathway

G carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Primary/Secondary Amine amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H₂O product Desired Amine Product imine->product + Reducing Agent

Caption: The general reaction pathway for reductive amination.

Byproduct Formation Pathways

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Pathways carbonyl Aldehyde/Ketone imine Imine carbonyl->imine + Amine, -H₂O alcohol Alcohol Byproduct carbonyl->alcohol + [H] amine Primary Amine amine->imine sec_amine Secondary Amine (Product) imine->sec_amine + [H] tert_amine Tertiary Amine (Over-alkylation) sec_amine->tert_amine + Carbonyl, -H₂O, +[H]

Caption: Common byproduct formation pathways in reductive amination.

Troubleshooting Decision Tree

G start Low Yield or Byproducts Observed q1 Is over-alkylation the main issue? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 1. Use excess amine. 2. Two-step procedure. 3. Neutral pH. a1_yes->s1 q2 Is alcohol byproduct the main issue? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 1. Use milder reducing agent (NaBH(OAc)₃). 2. Optimize pH to 4-6. 3. Remove water. a2_yes->s2 q3 Are starting materials recovered? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 1. Check pH. 2. Increase temperature/time. 3. Use fresh reagents. a3_yes->s3 end Consult further literature a3_no->end

Caption: A decision tree for troubleshooting reductive amination reactions.

References

  • Reductive amination - Wikipedia. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. [Link]

  • tertiary amine synthesis & reductive amination - YouTube. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Reductive Amination - Wordpress. [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]

  • Sodium triacetoxyborohydride - Sciencemadness Wiki. [Link]

  • Amines from imines: reductive amination. [Link]

  • Application Note – Reductive Amination. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. [Link]

  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - RSC Publishing. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. [Link]

  • Reductive amination – Knowledge and References - Taylor & Francis. [https://www.tandfonline.com/doi/full/10.1080/10242422.2021.192 reductive amination]([Link] reductive amination)

  • Imine and Enamine Formation Reactions With Reductive Amination - YouTube. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. [Link]

  • pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water - PubMed. [Link]

  • Reductive amination Definition - Organic Chemistry II Key... - Fiveable. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications - ACS.org. [Link]

Sources

Technical Support Center: Temperature Control Strategies for Exothermic Reactions of CAS 143328-15-6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling the highly exothermic transformations of CAS 143328-15-6 . Designed for researchers, scale-up chemists, and process safety engineers, this guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to prevent thermal runaway during drug development workflows.

Mechanistic Causality: Understanding the Exotherm

Before implementing cooling strategies, it is critical to understand the causality behind the thermal behavior of CAS 143328-15-6. The compound acts as a highly reactive intermediate. When subjected to electrophilic substitution or organometallic coupling, it exhibits rapid reaction kinetics coupled with a massive enthalpy of reaction (


).

The Core Problem: Reactant Accumulation vs. Heat Removal In a standard batch reactor, all chemical potential energy is present at


. If the heat generation rate (

) exceeds the reactor's cooling capacity (

), the system enters a self-accelerating feedback loop. The temperature rises, which exponentially increases the reaction rate (Arrhenius law), leading to a thermal runaway [1]. To safely handle CAS 143328-15-6, the process must be shifted to a semi-batch operation where the reaction rate is strictly limited by the dosing rate of the co-reactant, ensuring that the accumulation of unreacted material remains near zero.

Troubleshooting Guides & FAQs

Q1: Why does the reaction temperature spike uncontrollably during the addition of the co-reactant to CAS 143328-15-6? A: This is a classic symptom of reactant accumulation . If you dose the co-reactant faster than the kinetic rate of the reaction, unreacted material builds up in the vessel. The cooling system may temporarily mask this, but the accumulated chemical energy represents a hidden danger. If mixing is interrupted or cooling capacity is maxed out, this accumulated material reacts adiabatically, causing a sudden temperature spike. Solution: Decrease the dosing rate and ensure the reaction temperature is high enough to maintain rapid kinetics (preventing pooling) but low enough to avoid secondary decomposition.

Q2: How do I scale up this reaction from 100 mL to 10 L without triggering a thermal runaway? A: Scale-up alters the surface-area-to-volume ratio (


), drastically reducing the relative heat exchange area [2]. A reaction that easily dissipates heat in a 100 mL flask will behave adiabatically in a 10 L vessel.
  • Transition from glassware to a jacketed reactor .

  • Perform Reaction Calorimetry (RC1) to determine the Maximum Temperature of Synthesis Reaction (MTSR) [1].

  • Implement an automated PID control loop that interlocks the dosing pump with the internal temperature sensor (see Fig 1).

Q3: What cooling systems and heat transfer fluids are recommended for pilot-scale? A: Relying on passive cooling (e.g., dry ice/acetone baths) is not a self-validating system because it cannot dynamically respond to kinetic changes. Use an active, PID-controlled cryogenic chiller unit. For CAS 143328-15-6, silicone-based heat transfer fluids (e.g., Syltherm XLT) are recommended due to their low viscosity at sub-zero temperatures, which maintains a high heat transfer coefficient (


) across the reactor wall.

Thermal Risk Assessment Data

To design a safe process, quantitative thermodynamic data must be established. Below is a summary of the critical thermal parameters for the standard substitution reaction of CAS 143328-15-6.

ParameterSymbolValueImplication for Scale-Up
Enthalpy of Reaction

-245 kJ/molHighly exothermic; requires active jacket cooling.
Adiabatic Temp. Rise

+112 °CIf cooling fails at 100% accumulation, the mass will boil or decompose.
Max Temp. of Synthesis MTSR85 °CMust remain below the decomposition onset temperature (

).
Decomposition Onset

135 °CSecondary thermal runaway risk if MTSR exceeds this limit.
Time to Maximum Rate

> 24 hoursSafe operating window provided MTSR is strictly controlled [3].

Experimental Protocol: Self-Validating Safe Dosing Optimization

To ensure trustworthiness , you must validate the dosing parameters before executing the reaction at scale. This protocol utilizes Reaction Calorimetry (RC1) to create a self-validating feedback loop where empirical heat flow dictates the safe addition rate [2].

Step 1: Baseline Calibration

  • Charge the RC1 calorimeter vessel with the solvent and CAS 143328-15-6.

  • Equilibrate to the target isothermal reaction temperature (

    
    ).
    
  • Run a calibration heater sequence to determine the baseline heat transfer coefficient (

    
    ) and specific heat capacity (
    
    
    
    ) of the mixture.

Step 2: Isothermal Dosing & Heat Flow Measurement

  • Program the automated dosing unit to add the co-reactant at a conservative initial rate (e.g., 0.1 equivalents/hour).

  • Monitor the real-time heat generation rate (

    
    ). The cooling system will dynamically adjust the jacket temperature (
    
    
    
    ) to maintain
    
    
    .
  • Integrate the heat flow curve over time to calculate the actual conversion rate versus the dosing rate.

Step 3: Accumulation & MTSR Calculation

  • Calculate the thermal accumulation (

    
    ) by subtracting the integrated heat of reaction from the theoretical heat of the dosed amount.
    
  • Calculate the MTSR:

    
    .
    
  • Validation Check: If the calculated MTSR >

    
     of the decomposition reaction, the system is unsafe. The dosing rate must be reduced.
    

Step 4: Scale-Up Execution

  • Once a safe dosing profile is established where MTSR remains strictly below

    
    , transfer the parameters to the pilot plant.
    
  • Interlock the dosing pump to the reactor's PT100 sensor: if

    
     deviates by >+2°C from the setpoint, the pump must automatically halt (breaking the feedback loop).
    

Process Visualizations

ThermalControl Reactor Jacketed Reactor (CAS 143328-15-6) Sensor PT100 Temp Sensor Reactor->Sensor Temp Data PID PID Controller Sensor->PID Signal Chiller Cryogenic Chiller PID->Chiller Cooling Demand Pump Dosing Pump PID->Pump Feed Rate Control Chiller->Reactor Coolant Flow Pump->Reactor Reagent Dosing

Fig 1: Automated PID thermal control loop for exothermic semi-batch reactions.

ScaleUpWorkflow Lab Lab Scale Synthesis Calorimetry RC1 Reaction Calorimetry Lab->Calorimetry MTSR Calculate MTSR & Thermal Risk Calorimetry->MTSR Optimization Optimize Dosing Rate MTSR->Optimization Optimization->Calorimetry Re-evaluate Pilot Pilot Scale Execution Optimization->Pilot

Fig 2: Self-validating scale-up workflow utilizing reaction calorimetry.

References

  • Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design, 2nd Edition. John Wiley & Sons. Available at:[Link][1][2]

  • Sperko, J. E., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, American Chemical Society. Available at:[Link][3]

  • Henderson, T. J. (2026). Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager. Available at:[Link][4]

Sources

Validation & Comparative

Comparative Guide to ¹H NMR Characterization of 3-Oxo-4-(4-fluorophenyl)butanoic Acid: High-Field vs. Benchtop vs. In Silico Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural verification of critical active pharmaceutical ingredient (API) intermediates. 3-Oxo-4-(4-fluorophenyl)butanoic acid (C₁₀H₉FO₃) is a highly versatile β-keto acid building block, heavily utilized in the synthesis of fluorinated therapeutics such as statins.

Accurate ¹H Nuclear Magnetic Resonance (NMR) interpretation of this compound is non-trivial. The molecule presents a fascinating analytical challenge: it combines isolated aliphatic methylenes, a carboxylic acid capable of hydrogen bonding, potential keto-enol tautomerism, and a fluorinated aromatic ring that exhibits complex heteronuclear spin-spin coupling.

This guide objectively compares the performance of three distinct analytical platforms—High-Field NMR (400+ MHz) , Benchtop NMR (60–80 MHz) , and In Silico Prediction Software —providing researchers with field-proven insights and self-validating experimental protocols to optimize their structural elucidation workflows.

Structural Nuances & Mechanistic Causality

Before comparing platforms, we must establish the expected ¹H NMR profile based on the molecule's electronic environment:

  • The 4-Fluorophenyl Ring (AA'BB'X System): The ¹⁹F nucleus has a spin of

    
     and a natural abundance of 100%. Its high electronegativity and +M resonance effect heavily influence the aromatic protons. Instead of a simple para-disubstituted AB doublet pattern, heteronuclear coupling creates a complex AA'BB'X multiplet[1]. The protons ortho to the fluorine resonate upfield (~7.0 ppm) with a large 
    
    
    
    coupling (~8.5–9.0 Hz), while the meta protons resonate slightly downfield (~7.2 ppm) with a smaller
    
    
    coupling (~5.5 Hz)[1].
  • The Isolated Methylenes (C2 and C4): The C4 methylene is sandwiched between the aromatic ring and the ketone, typically appearing as a sharp singlet near 3.8 ppm. The C2 methylene, located between the ketone and the carboxylic acid, experiences different anisotropic deshielding and appears as a singlet near 3.5 ppm. Because these protons are isolated by quaternary carbons, they do not exhibit homonuclear

    
     coupling, making them ideal quantitative markers.
    
  • Keto-Enol Tautomerism: While β-keto acids predominantly exist in the keto form in polar aprotic solvents (like DMSO-

    
    ), minor enol tautomers can emerge, potentially yielding a vinylic proton signal (~5.0 ppm) and an enolic OH signal (>12 ppm).
    

SignalMap Molecule 3-Oxo-4-(4-fluorophenyl) butanoic acid Arom 4-Fluorophenyl Ring (AA'BB'X System) Molecule->Arom CH2_4 C4 Methylene (Ph-CH2-C=O) Molecule->CH2_4 CH2_2 C2 Methylene (O=C-CH2-COOH) Molecule->CH2_2 COOH Carboxylic Acid (-COOH) Molecule->COOH Shift1 ~7.0 - 7.2 ppm Multiplets (J_HF) Arom->Shift1 Shift2 ~3.8 ppm Singlet (2H) CH2_4->Shift2 Shift3 ~3.5 ppm Singlet (2H) CH2_2->Shift3 Shift4 ~12.0 ppm Broad Singlet (1H) COOH->Shift4

Fig 1. Proton mapping and expected chemical shifts for 3-Oxo-4-(4-fluorophenyl)butanoic acid.

Analytical Platform Comparison

High-Field NMR (400–600 MHz)

High-field spectrometers utilize superconducting cryogenic magnets and remain the gold standard for de novo structural elucidation.

  • Performance Advantage: The primary benefit is spectral resolution. Chemical shift dispersion scales linearly with the magnetic field, while

    
    -coupling constants remain static[2]. At 400 MHz, a 15 Hz multiplet spans only ~0.037 ppm, allowing baseline resolution of the complex AA'BB'X fluorophenyl system without overlapping signals[2].
    
  • Drawbacks: High capital expenditure, massive footprint, and the absolute requirement for liquid helium/nitrogen cryogens[3].

Benchtop NMR (60–80 MHz)

Modern benchtop NMRs utilize permanent NdFeB magnets, offering a compact, cryogen-free alternative that can be deployed directly in a fume hood for at-line monitoring[3].

  • Performance Advantage: Drastically reduces the time-to-result for reaction monitoring. While intrinsic sensitivity is lower (requiring higher sample concentrations or more scans)[4], benchtop systems excel at tracking the isolated C2 and C4 methylene singlets of our target compound, which remain unobstructed even at low fields.

  • Drawbacks: At 60 MHz, a 15 Hz

    
    -coupling spans 0.25 ppm[2]. This causes the 
    
    
    
    ratio to approach 1, resulting in severe second-order effects (roofing) and the collapse of the aromatic signals into an unresolvable broad multiplet[5].
In Silico Prediction (DFT / HOSE Codes)

Software platforms (e.g., Mnova, ChemDraw) use Hierarchical Orthogonal Space Environment (HOSE) codes or Density Functional Theory (DFT) to predict spectra.

  • Performance Advantage: Instantaneous baseline generation prior to synthesis.

  • Drawbacks: Fails to accurately account for dynamic solvent effects, concentration-dependent hydrogen bonding of the carboxylic acid, or exact keto-enol equilibrium ratios.

Quantitative Data Comparison
Proton EnvironmentIn Silico Prediction (ppm)High-Field (400 MHz) ObservationBenchtop (60 MHz) Observation
COOH 11.80 (s)~12.10 (br s, concentration dependent)Often indistinguishable (broadened into baseline)
Ar-H (meta to F) 7.22 (d,

)
7.20 (dd,

,

)
~7.1 - 7.3 (Broad overlapping multiplet)
Ar-H (ortho to F) 6.98 (d,

)
7.02 (t,

,

)
Collapsed into the 7.1 - 7.3 multiplet
C4-H₂ (Ph-CH₂) 3.75 (s)3.82 (s, sharp)3.82 (s, baseline resolved)
C2-H₂ (CH₂-COOH) 3.45 (s)3.51 (s, sharp)3.51 (s, baseline resolved)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of Tetramethylsilane (TMS) acts as an internal zero-point reference, ensuring that magnetic field drift does not compromise chemical shift assignments.

Protocol A: High-Field ¹H NMR for Structural Elucidation

Objective: Achieve baseline resolution of the fluorinated aromatic spin system.

  • Sample Preparation: Dissolve exactly 10.0 mg of highly purified 3-Oxo-4-(4-fluorophenyl)butanoic acid in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Tuning & Matching: Insert the sample into the 400 MHz spectrometer. Perform automated tuning and matching (ATM) for the ¹H channel to optimize probe sensitivity.

  • Shimming: Execute automated 3D gradient shimming. Self-Validation Check: Ensure the full width at half maximum (FWHM) of the TMS signal is

    
     Hz.
    
  • Acquisition: Run a standard 1D proton sequence (zg30). Parameters: Number of scans (ns) = 16, relaxation delay (d1) = 2.0 s, spectral width (sw) = 20 ppm.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Phase and baseline correct manually. Integrate the C4 methylene to exactly 2.00 to calibrate the remaining integrals.

Protocol B: Benchtop NMR for At-Line Reaction Monitoring

Objective: Rapidly quantify the formation of the product during synthesis using the isolated aliphatic singlets.

  • Sample Preparation: Because benchtop NMRs have lower sensitivity due to smaller permanent magnets[4], prepare a highly concentrated sample: dissolve 50.0 mg of the crude reaction mixture in 0.5 mL of CDCl₃.

  • Thermal Stabilization: Ensure the benchtop NMR magnet enclosure is thermally equilibrated (typically internal temperature is maintained at ~35 °C to ensure permanent magnet stability).

  • Acquisition: Run a 1D proton sequence. Parameters: Number of scans (ns) = 64 (increased to compensate for lower Signal-to-Noise ratio), relaxation delay (d1) = 1.5 s.

  • Chemometric Analysis: Ignore the unresolved aromatic region[5]. Focus entirely on the integration of the C2 methylene singlet at 3.51 ppm against a known internal standard (e.g., a spiked concentration of maleic acid) to determine the exact reaction yield.

G cluster_platforms Analytical Platforms Start 3-Oxo-4-(4-fluorophenyl) butanoic acid Sample HighField High-Field NMR (400-600 MHz) Start->HighField R&D Phase Benchtop Benchtop NMR (60-80 MHz) Start->Benchtop Production Phase InSilico In Silico Prediction (DFT/HOSE) Start->InSilico Pre-acquisition Elucidation Full Structural Elucidation & J-Coupling HighField->Elucidation QAQC At-Line QA/QC & Reaction Monitoring Benchtop->QAQC Baseline Theoretical Baseline Generation InSilico->Baseline

Fig 2. Decision matrix for selecting NMR platforms during API intermediate characterization.

Conclusion

For the rigorous characterization of 3-Oxo-4-(4-fluorophenyl)butanoic acid, a hybrid approach is optimal. High-field NMR is strictly required during the initial R&D phase to unequivocally prove the molecular structure by resolving the complex


 coupling in the aromatic ring. However, once the spectral fingerprint is established, Benchtop NMR  becomes the superior tool for production. By leveraging the cleanly isolated aliphatic singlets at 3.51 ppm and 3.82 ppm, chemists can perform rapid, cryogen-free, at-line quantitative analysis without the bottleneck of central facility scheduling.
References

Sources

Mass spectrometry fragmentation patterns of Sitagliptin intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mass Spectrometry Fragmentation Patterns of Sitagliptin and Its Intermediates: A Comparative Analytical Guide

Executive Summary As a Senior Application Scientist, I frequently observe that analytical bottlenecks in pharmaceutical development arise not from a lack of instrument sensitivity, but from a fundamental misunderstanding of gas-phase ion chemistry. Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor, features a unique 1,2,4-triazolo[4,3-a]pyrazine core and a 2,4,5-trifluorophenyl moiety. Understanding how these specific structural domains fragment under Collision-Induced Dissociation (CID) is paramount for distinguishing the active pharmaceutical ingredient (API) from its synthetic intermediates, degradation products, and reactive impurities. This guide objectively compares the MS/MS fragmentation behaviors of sitagliptin and its critical intermediates, providing a self-validating experimental framework for robust LC-MS/MS method development.

The Causality of Sitagliptin Fragmentation

Before comparing intermediates, we must establish the baseline fragmentation causality of the parent molecule. Sitagliptin (


) readily ionizes in positive electrospray ionization (ESI+) to form a stable protonated precursor ion 

at m/z 408.12[1].

The fragmentation is driven by two primary thermodynamic mechanisms:

  • Charge-Driven Neutral Loss: The primary amine group is highly susceptible to the loss of ammonia (

    
    , -17 Da) under low collision energy, yielding a prominent product ion at m/z 391.10[2].
    
  • Amide Bond Cleavage: The central amide bond acts as the primary hinge for CID. Cleavage at this site partitions the molecule into two distinct diagnostic domains: the triazole-piperazine moiety (yielding fragments at m/z 235.08 and the base peak m/z 193.07) and the benzyl/trifluorophenyl moiety (yielding fragments at m/z 174.05 and 171.04)[2].

Understanding this causality is crucial: any structural modification in an intermediate or impurity will shift these specific m/z values, acting as a diagnostic barcode for structural elucidation.

Sitagliptin_Fragmentation Parent Sitagliptin Precursor [M+H]+ m/z 408.12 LossNH3 Loss of NH3 (-17 Da) m/z 391.10 Parent->LossNH3 Low CE AmideCleavage Amide Bond Cleavage Parent->AmideCleavage High CE Triazole Triazole-Piperazine Moiety m/z 235.08 AmideCleavage->Triazole Benzyl Trifluorophenyl Moiety m/z 174.05 AmideCleavage->Benzyl TriazoleBase Base Peak Fragment m/z 193.07 Triazole->TriazoleBase -Ketene/Ring Contraction BenzylFrag Secondary Fragment m/z 171.04 Benzyl->BenzylFrag

Logical fragmentation pathways of Sitagliptin under Collision-Induced Dissociation (CID).

Comparative MS/MS Profiling: Sitagliptin vs. Intermediates and Impurities

During the synthesis and scale-up of sitagliptin, several intermediates and degradation products emerge. By comparing their MS/MS spectra against the API, we can pinpoint the exact locus of chemical modification.

  • 7-Nitroso Impurity: This is a critical mutagenic impurity requiring stringent control. It exhibits a precursor ion at m/z 221.9. Its fragmentation is characterized by the cleavage of the N-NO bond, yielding m/z 191.9, which subsequently eliminates a nitrogen molecule to form m/z 166.0[3].

  • Oxidative Transformation Products (e.g., oxo-TFTP): During oxidative degradation (such as ozonation), the primary amine is often converted, or the benzyl moiety is lost. For example, the carboxylated triazole-piperazine intermediate (oxo-TFTP) shows an

    
     at m/z 207.0491, with diagnostic fragments at m/z 138.03 and 118.02, completely lacking the m/z 171/174 benzyl signatures[2].
    
  • Desaturated Intermediates (M2): Intermediates involving the desaturation of the C-N or C-C bonds in the piperazine ring show a precursor at m/z 406.1 (a loss of 2 Da compared to STG). They retain the m/z 191 fragment, indicating the modification is strictly localized to the piperazine ring.

Table 1: Quantitative MS/MS Comparison of Sitagliptin and Key Intermediates

Compound / IntermediatePrecursor Ion (m/z)Key Product Ions (m/z)Diagnostic Structural Marker
Sitagliptin (API) 408.12

391.10, 235.08, 193.07m/z 193.07 (Triazole-piperazine core)
7-Nitroso Impurity 221.90

191.90, 166.00m/z 191.90 (N-NO bond cleavage)
oxo-TFTP (Oxidative) 207.05

138.03, 118.02Absence of m/z 171 (Loss of Benzyl)
Desaturated Piperazine 406.10

191.00, 389.10-2 Da shift in parent; m/z 191 retained
N-Glucuronide (M6) 584.15

408.12, 193.07+176 Da mass shift on primary amine

Self-Validating Experimental Protocol: LC-MS/MS Method for Intermediate Quantification

To ensure trustworthiness, an analytical protocol must be a self-validating system. This requires incorporating stable-isotope-labeled internal standards (IS) and orthogonal checks (e.g., monitoring multiple MRM transitions) to rule out false positives caused by matrix effects or co-eluting isobars. The following protocol is optimized for the simultaneous quantification of sitagliptin and its mutagenic 7-nitroso impurity[1][3].

Step 1: Sample Preparation & Extraction

  • Rationale: Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) provides superior clean-up compared to standard protein precipitation. It selectively partitions the hydrophobic API and intermediates while leaving polar matrix components in the aqueous phase.

  • Action: Aliquot 100 µL of the sample matrix. Spike with 10 µL of Sitagliptin-d4 (Internal Standard, 100 ng/mL). Add 1 mL of MTBE, vortex vigorously for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes. Evaporate the organic layer under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

  • Rationale: A C18 column combined with a volatile buffered mobile phase ensures sharp peak shapes and maintains compatibility with ESI without causing ion suppression.

  • Action: Utilize a Kromasil-100 C18 column (100 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.12% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Run a gradient program at a flow rate of 0.6 mL/min. Maintain the column oven temperature at 40 °C.

Step 3: Mass Spectrometry (MRM Optimization)

  • Rationale: Multiple Reaction Monitoring (MRM) on a triple quadrupole maximizes the duty cycle and sensitivity. Monitoring both a quantifier and a qualifier transition ensures peak purity and structural confirmation.

  • Action: Operate in ESI+ mode. Set capillary temperature to 250°C and spray voltage to +4.5 kV. Monitor the following transitions:

    • Sitagliptin: Quantifier m/z 408.2 → 193.0; Qualifier m/z 408.2 → 235.1.

    • Sitagliptin-d4 (IS): Quantifier m/z 412.2 → 239.0.

    • 7-Nitroso Impurity: Quantifier m/z 221.9 → 191.9; Qualifier m/z 221.9 → 166.0.

LCMS_Workflow Prep 1. LLE Extraction (MTBE + IS Spike) LC 2. UHPLC Separation (C18, Gradient) Prep->LC Ionization 3. ESI+ Ionization (+4.5 kV, 250°C) LC->Ionization MSMS 4. Triple Quad MS (MRM Mode) Ionization->MSMS Validation 5. Data Validation (Quant/Qual Ratios) MSMS->Validation

Self-validating LC-MS/MS experimental workflow for Sitagliptin intermediate analysis.

Conclusion

The ability to accurately distinguish sitagliptin from its synthetic intermediates and degradation products hinges entirely on a deep understanding of its gas-phase fragmentation. By mapping the cleavage of the central amide bond and tracking distinct neutral losses (such as


 from the API or 

from the 7-nitroso impurity), analytical scientists can build robust, highly specific LC-MS/MS methods. The integration of stable-isotope labeled internal standards and orthogonal MRM transitions transforms a standard assay into a self-validating system capable of supporting rigorous drug development, pharmacokinetics, and quality control pipelines.

References

  • Title: Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after incubations with rat hepatocytes.
  • Title: Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study.
  • Title: Ozonation of Sitagliptin: Removal Kinetics and Elucidation of Oxidative Transformation Products.
  • Title: Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry.

Sources

Comparative Guide: Chiral HPLC Separation of 3-Oxo-4-(4-fluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

While the core 3-oxo-4-(4-fluorophenyl)butanoic acid scaffold is achiral, its α-substituted derivatives (e.g., ethyl 2-methyl-3-oxo-4-(4-fluorophenyl)butanoate) are critical chiral building blocks in the synthesis of fluorinated APIs, including modified statins and kinase inhibitors. However, separating the enantiomers of these derivatives presents a severe chromatographic challenge due to their stereochemical instability.

This guide objectively compares the performance of industry-standard Chiral Stationary Phases (CSPs) and provides a self-validating, field-proven methodology for isolating these labile enantiomers without inducing on-column racemization.

The Mechanistic Challenge: Dynamic Enantiomerization (Expertise)

The primary obstacle in developing a chiral HPLC method for α-substituted 3-oxo-4-(4-fluorophenyl)butanoic acid derivatives is the high acidity of the proton at the chiral C2 (α-carbon) position, which is flanked by two electron-withdrawing carbonyl groups.

This structural motif makes the compound highly susceptible to base- or acid-catalyzed keto-enol tautomerization . If the chromatographic environment is not strictly controlled, the enantiomers will interconvert while migrating down the column. Chromatographically, this dynamic enantiomerization manifests as a raised baseline between the two enantiomeric peaks—a phenomenon often referred to as a "plateau" or "Batman profile" 1.

Causality in Method Design: To successfully resolve these enantiomers, we must freeze the tautomerization kinetics. This dictates two absolute rules for our experimental design:

  • Avoid Basic Additives: Modifiers like Diethylamine (DEA) or Triethylamine (TEA), commonly used in chiral HPLC, will instantly catalyze enolization. We must use neutral conditions or mildly acidic modifiers (e.g., 0.1% Trifluoroacetic acid, TFA) to stabilize the keto form.

  • Sub-Ambient Temperatures: Lowering the column temperature to 10 °C – 15 °C thermodynamically favors the stable keto tautomer and slows the kinetic rate of interconversion to near zero.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the gold standard for the enantioseparation of aromatic β-keto esters 2. We evaluated three leading columns for the separation of ethyl 2-methyl-3-oxo-4-(4-fluorophenyl)butanoate:

  • Chiralpak AD-H: Amylose tris(3,5-dimethylphenylcarbamate)

  • Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Lux Cellulose-1: Cellulose tris(3,5-dimethylphenylcarbamate) (Alternative silica architecture)

Table 1: Chromatographic Performance Comparison
ColumnMobile Phase (v/v)Temp (°C)

(Retention)

(Selectivity)

(Resolution)
Peak Shape / Baseline
Chiralpak AD-H Hexane/EtOH (90:10) + 0.1% TFA152.151.45 2.85 Excellent / Flat
Chiralcel OD-H Hexane/IPA (85:15) + 0.1% TFA151.851.221.60Good / Flat
Lux Cellulose-1 Hexane/IPA (85:15) + 0.1% TFA151.901.251.75Good / Flat
Chiralpak AD-HHexane/EtOH (90:10) + 0.1% DEA251.601.15< 1.0Plateau (Racemization)

Data Synthesis: The amylose-based Chiralpak AD-H demonstrates superior chiral recognition (


 = 1.45) compared to the cellulose derivatives. The helical twist of the amylose polymer backbone, combined with the hydrogen-bonding capabilities of the carbamate linkages, provides a highly stereoselective chiral cavity that exceptionally accommodates the 4-fluorophenyl moiety 3. Notice that introducing DEA at 25 °C completely degrades resolution due to induced tautomerization.

Step-by-Step Experimental Protocol (Trustworthiness)

To ensure reproducible results, this protocol is designed as a self-validating system . It includes built-in suitability checks to definitively prove that the observed separation is free from on-column racemization.

Materials Required
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 μm)

  • Solvents: HPLC-grade Hexane and Ethanol

  • Modifier: Trifluoroacetic acid (TFA, LC-MS grade)

  • Reference Standard: trans-Stilbene oxide (Stable chiral probe)

Methodology

Step 1: Mobile Phase Preparation Mix Hexane and Ethanol in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) TFA. Causality: TFA maintains a slightly acidic environment, protonating residual silanols on the silica support and suppressing the enolate formation of the β-keto ester.

Step 2: System Equilibration Flush the HPLC system with the mobile phase at 1.0 mL/min for 45 minutes. Set the column oven to 15 °C . Causality: Sub-ambient temperature kinetically freezes the racemization pathway, ensuring the analyte remains in its stable keto form during transit.

Step 3: Sample Preparation (Critical) Dissolve the 3-oxo-4-(4-fluorophenyl)butanoic acid derivative directly in the mobile phase to a concentration of 1 mg/mL. Warning: Do not use pure alcohols or basic solvents (like pyridine) for the sample diluent, as this will initiate racemization in the autosampler vial prior to injection.

Step 4: System Suitability Injection (Self-Validation Phase A) Inject 10 μL of trans-stilbene oxide. Validation Metric: Verify column efficiency (>5000 theoretical plates) and system dead volume. Because this probe cannot tautomerize, it establishes the baseline peak symmetry of your fluidic path.

Step 5: Sample Injection & Analysis Inject 10 μL of the sample. Monitor UV absorbance at 254 nm (optimal for the 4-fluorophenyl chromophore).

Step 6: Baseline Validation Check (Self-Validation Phase B) Examine the baseline strictly between the two eluting enantiomer peaks. Validation Metric: A return to the absolute zero baseline indicates a successful, racemization-free separation. If the baseline remains elevated (forming a bridge between peaks), lower the temperature to 10 °C and verify the TFA concentration.

Method Development Visualization

Workflow Start Start: Chiral β-Keto Ester Screening CSP Screening (Amylose vs. Cellulose) Start->Screening Tautomerization Check for On-Column Racemization (Plateau/Batman Peaks?) Screening->Tautomerization ModifyMP Adjust Mobile Phase (Add 0.1% TFA, Avoid DEA) Tautomerization->ModifyMP Yes (Plateau observed) Validation Method Validation (Rs > 1.5, Stable Baseline) Tautomerization->Validation No (Baseline resolved) TempControl Lower Column Temp (10°C - 15°C) ModifyMP->TempControl TempControl->Validation

Fig 1. Method development logic tree for labile 3-oxo-4-(4-fluorophenyl)butanoic acid derivatives.

References

  • Title: Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI (Molecules) URL: [Link]

Sources

A Comparative Guide to Establishing Reference Standards for 4-(4-fluorophenyl)-3-oxobutanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the analytical methodologies required to establish a high-purity reference standard for 4-(4-fluorophenyl)-3-oxobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven choices behind method selection and validation, ensuring a robust and self-validating approach to chemical standard qualification.

Introduction: The Imperative for High-Purity Reference Standards

In pharmaceutical development, the quality and purity of reference standards are critical for achieving scientifically valid results that underpin regulatory submissions.[1] A reference standard is a highly purified and well-characterized compound used as a benchmark for determining the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs), intermediates, and finished products.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[1]

4-(4-fluorophenyl)-3-oxobutanoic acid is a key keto-acid intermediate in the synthesis of various pharmaceutical compounds. The fluorine atom is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity.[3] Therefore, a rigorously qualified reference standard for this intermediate is essential for accurate process control, impurity profiling, and ensuring the quality of the final API.

Part 1: The Foundation—Synthesis and Potential Impurity Profile

The qualification of a reference standard begins with understanding its synthetic origin, as this dictates the likely impurity profile. The most common industrial synthesis for analogous aryl-oxobutanoic acids is the Friedel-Crafts acylation.[4][5][6]

Plausible Synthetic Route: Friedel-Crafts acylation of fluorobenzene with succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

cluster_reactants Reactants Fluorobenzene Fluorobenzene Product 4-(4-fluorophenyl)-4-oxobutanoic acid Fluorobenzene->Product SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Catalyst cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 254 nm E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Area % Purity H->I A Candidate Material Batch B Full Orthogonal Characterization A->B Identity (NMR, MS) Purity (HPLC, GC) Water (Karl Fischer) Residual Solvents C Purity Assignment B->C Consolidate Data D Primary Reference Standard (e.g., via qNMR) C->D Purity ≥ 99.5% and/or absolute quantification E Secondary Reference Standard (Traceable to Primary) C->E Purity < 99.5% but well-characterized F Further Purification Required C->F Fails Specification

Sources

A Senior Application Scientist's Guide to Validating Enantioselective Transaminase Activity on Ketone Substrates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development, with these molecules forming the backbone of 40-45% of small-molecule drugs.[1] Among the most powerful tools for this task are ω-transaminases (ω-TAs), enzymes that catalyze the asymmetric amination of prochiral ketones with high stereoselectivity.[1][2][3] This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, reduced waste, and exceptional enantioselectivity.[4][5]

However, harnessing the full potential of these biocatalysts—whether discovered from nature or engineered in the lab—hinges on rigorous, accurate, and efficient validation of their performance. Simply detecting activity is insufficient; quantifying both conversion and, most critically, enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of methodologies for validating ω-TA activity on ketone substrates, moving from rapid, high-throughput screening to the gold-standard chromatographic techniques required for precise characterization. We will explore the causality behind experimental choices, providing field-proven insights to ensure your validation system is both robust and self-validating.

The Core Reaction and Its Challenges

The fundamental transamination reaction involves the transfer of an amino group from an amine donor to a prochiral ketone (the amine acceptor), yielding a new chiral amine and a carbonyl by-product.[2][6] The reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which mediates the amino group transfer via a ping-pong bi-bi mechanism.[1][2]

G cluster_half1 Half-Reaction 1 cluster_half2 Half-Reaction 2 Enzyme_PLP Enzyme-PLP Enzyme_PMP Enzyme-PMP Enzyme_PLP->Enzyme_PMP Amino group transfer Amine_Donor Amine Donor Amine_Donor->Enzyme_PLP binds Carbonyl_Byproduct Carbonyl Byproduct Enzyme_PMP->Carbonyl_Byproduct releases Ketone_Substrate Ketone Substrate Enzyme_PLP2 Enzyme-PLP (Regenerated) Enzyme_PMP->Enzyme_PLP2 Amino group transfer Ketone_Substrate->Enzyme_PMP binds Chiral_Amine Chiral Amine Product Enzyme_PLP2->Chiral_Amine releases G cluster_screening Phase 1: High-Throughput Screening cluster_validation Phase 2: Hit Validation & Characterization cluster_development Phase 3: Process Development start Enzyme Variant Library (e.g., 96-well plate format) hts_assay Primary HTS Assay (Colorimetric or Fluorometric) start->hts_assay active_hits Identify Active 'Hits' hts_assay->active_hits small_scale Small-Scale Reactions (e.g., 1-5 mL) active_hits->small_scale chiral_analysis Chiral HPLC or GC Analysis small_scale->chiral_analysis data_analysis Calculate Conversion & % ee chiral_analysis->data_analysis best_variant Select Best Variant (High Conversion & High ee) data_analysis->best_variant optimization Reaction Optimization (Substrate loading, pH, temp.) best_variant->optimization scale_up Preparative Scale-Up optimization->scale_up

Sources

Spectroscopic Characterization of 3-Oxo-4-(4-fluorophenyl)butanoic Acid: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective platform performance comparison, experimental causality, and self-validating protocols.

Executive Summary

3-Oxo-4-(4-fluorophenyl)butanoic acid (CAS: 1993324-06-3) is a highly reactive, fluorinated


-keto acid utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Characterizing this compound presents unique analytical challenges due to its propensity for keto-enol tautomerism and thermal decarboxylation.

This guide objectively compares the performance of routine benchtop analytical techniques against high-resolution platforms to determine the most robust workflow for characterizing this specific fluorinated intermediate.

Structural Dynamics: The Analytical Challenge

Before selecting an analytical platform, one must understand the structural dynamics of the analyte. As a


-keto acid, 3-oxo-4-(4-fluorophenyl)butanoic acid is susceptible to two primary dynamic processes:
  • Keto-Enol Tautomerism: The active methylene group (C2) flanked by two carbonyls can readily enolize. The equilibrium is highly solvent-dependent.

  • Thermal Decarboxylation:

    
    -keto acids undergo a concerted, six-membered cyclic transition state upon heating, leading to the loss of 
    
    
    
    and the formation of a methyl ketone (in this case, 4-(4-fluorophenyl)butan-2-one)[1].

Pathway Keto Keto Form (Dominant in Polar Solvents) Enol Enol Form (Stabilized by H-Bonding) Keto->Enol Tautomerization (Solvent Dependent) Decarb 4-(4-fluorophenyl)butan-2-one + CO2 Keto->Decarb Thermal Degradation (>80°C)

Caption: Structural dynamics of 3-Oxo-4-(4-fluorophenyl)butanoic acid showing tautomerism and degradation.

Platform Comparison 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. However, the choice between High-Field (400+ MHz) and Benchtop (60-90 MHz) NMR drastically impacts data quality for fluorinated aromatics.

High-Field NMR (400 MHz) vs. Benchtop NMR (60 MHz)

The p-fluorophenyl moiety presents a complex AA'BB' spin system further complicated by


 scalar couplings.
  • High-Field Advantage: At 400 MHz, the chemical shift dispersion (

    
    ) is large enough relative to the coupling constants (
    
    
    
    ) to yield pseudo-first-order spectra. Furthermore,
    
    
    NMR at high fields provides exceptional sensitivity to the local electronic environment, allowing for precise structural confirmation without interference from the proton backbone.
  • Benchtop Limitation: At 60 MHz, second-order effects dominate the aromatic region, collapsing the signals into an uninterpretable broad multiplet. Additionally, benchtop systems often lack the sensitivity to detect the quaternary

    
     signals of the carbonyls.
    

Table 1: Comparative NMR Performance Data (DMSO-


) 
Nucleus / PositionExpected Chemical Shift (

, ppm)
High-Field Resolution (400 MHz)Benchtop Resolution (60 MHz)

H (COOH)
~12.5Broad singlet, 1HOften lost in baseline noise

H (Aromatic)
7.10 - 7.30AA'BB' multiplet, 4H (Resolved

)
Broad, unresolved multiplet

H (C4-CH

)
3.85Sharp singlet, 2HSinglet, 2H

H (C2-CH

)
3.50Sharp singlet, 2HSinglet, 2H

C (C=O Ketone)
201.5Distinct singletRarely detectable

C (C=O Acid)
168.5Distinct singletRarely detectable

F (Aromatic)
-115.5Multiplet (due to

)
Broad singlet

Platform Comparison 2: Mass Spectrometry

The thermal instability of the


-keto acid moiety dictates the choice of mass spectrometry ionization technique.
LC-HRMS (ESI-) vs. GC-MS (EI)
  • GC-MS (Electron Ionization): Not Recommended. The high temperatures of the GC injection port (typically 250°C) will quantitatively decarboxylate 3-oxo-4-(4-fluorophenyl)butanoic acid[1]. The resulting mass spectrum will falsely identify the sample as 4-(4-fluorophenyl)butan-2-one (

    
     166) rather than the intact acid (
    
    
    
    196).
  • LC-HRMS (Electrospray Ionization): Preferred. Operating at near-ambient temperatures, LC-MS preserves the

    
    -keto acid. Using negative ion mode (ESI-), the intact deprotonated molecule 
    
    
    
    is readily observed at
    
    
    195.0463.

Platform Comparison 3: FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is essential for confirming the presence of the distinct carbonyl environments.

ATR-FTIR vs. Transmission (KBr Pellet)
  • ATR-FTIR (Attenuated Total Reflectance): Preferred. Requires zero sample preparation. This prevents moisture uptake (which broadens the O-H stretch region) and avoids pressure-induced degradation or polymorphic shifts that can occur during KBr pellet pressing.

  • Key Vibrational Modes:

    • Ketone C=O stretch: ~1715 cm

      
      
      
    • Carboxylic acid C=O stretch: ~1705 cm

      
      
      
    • C-F stretch: ~1220 cm

      
       (Strong, sharp band confirming the fluorinated ring).
      

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks and self-validation steps.

Workflow Start Sample: 3-Oxo-4-(4-fluorophenyl)butanoic acid NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR FTIR Spectroscopy (Functional Groups) Start->IR NMR_HF High-Field (400+ MHz) Full structural elucidation C-F coupling resolution NMR->NMR_HF NMR_BT Benchtop (60-90 MHz) Routine QA/QC Keto-enol ratio NMR->NMR_BT MS_LC LC-HRMS (ESI-) Intact [M-H]- ion No thermal degradation MS->MS_LC MS_GC GC-MS (EI) Fails: Thermal decarboxylation MS->MS_GC IR_ATR ATR-FTIR Rapid, non-destructive No moisture interference IR->IR_ATR IR_KBr Transmission (KBr) High resolution Risk of water absorption IR->IR_KBr

Caption: Decision tree for selecting analytical platforms to characterize fluorinated beta-keto acids.

Protocol A: High-Field NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       acts as a strong hydrogen-bond acceptor, stabilizing the keto tautomer and preventing the complex, overlapping spectra caused by keto-enol mixtures in non-polar solvents like CDCl
      
      
      
      .
  • Acquisition Parameters: Acquire

    
    H (16 scans, 10s relaxation delay to ensure accurate integration) and 
    
    
    
    F (with
    
    
    H-decoupling to yield a single sharp resonance).
  • Self-Validation System: Integrate the aliphatic CH

    
     signals at 3.85 ppm and 3.50 ppm against the aromatic signals (7.10-7.30 ppm). The ratio must  be exactly 2:2:4.
    
    • Failure Mode Check: If a sharp singlet appears at ~2.1 ppm (methyl group), the sample has undergone thermal decarboxylation during storage or transit.

Protocol B: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) containing 0.1% Ammonium Hydroxide.

    • Causality: The basic additive ensures complete deprotonation of the carboxylic acid, maximizing the yield of the

      
       ion in negative ESI mode.
      
  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a column compartment strictly maintained at 25°C.

    • Causality: Elevated column temperatures (>40°C) can induce on-column degradation of the analyte.

  • Self-Validation System: Extract the ion chromatogram for

    
     195.0463.
    
    • Failure Mode Check: Monitor

      
       151.0565 (loss of 44 Da). If this peak co-elutes with the main peak, it indicates in-source fragmentation (adjust capillary voltage). If it elutes at a different retention time, the sample contains degraded impurities.
      

References

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications (The Journal of Physical Chemistry C).[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).[Link]

Sources

Safety Operating Guide

3-Oxo-4-(4-fluorophenyl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the value of a chemical building block extends far beyond its purity or yield; it encompasses the entire lifecycle of the material, including its safe and compliant end-of-life management.

3-Oxo-4-(4-fluorophenyl)butanoic acid (CAS: 1993324-06-3)[1] is a critical fluorinated intermediate utilized extensively in pharmaceutical synthesis to enhance the metabolic stability and lipophilicity of drug candidates. However, the very feature that makes it valuable—the carbon-fluorine (C-F) bond—introduces significant logistical and environmental challenges during disposal.

This guide provides a comprehensive, self-validating operational protocol for the proper segregation, handling, and disposal of waste streams containing this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Mechanistic Hazard Assessment: The Fluorine Challenge

To understand the strict disposal requirements for 3-Oxo-4-(4-fluorophenyl)butanoic acid, we must look at the thermodynamics of the molecule. The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol).

If waste containing this compound is improperly routed to a standard non-halogenated waste stream, it will be subjected to lower-temperature incineration. According to the[2], incomplete combustion of fluorinated organics fails to sever the C-F bond entirely. This leads to the generation of highly toxic Products of Incomplete Combustion (PICs) , including volatile fluorinated aromatic compounds and fluoro-dioxins[2],[3].

The Causality of High-Temperature Treatment: When properly segregated into a Halogenated Organic Waste stream, the material is routed to specialized thermal treatment units operating at temperatures exceeding 1000°C[2],[4]. At these temperatures, the C-F bond is successfully mineralized, releasing fluorine radicals that react with ambient hydrogen to form hydrogen fluoride (HF) gas. Because HF is highly corrosive and toxic, these specific incinerators are equipped with alkaline wet scrubbers (e.g., NaOH or Ca(OH)₂ washes) to neutralize the HF gas into harmless, solid fluoride salts (such as CaF₂) before exhaust release[2],[4].

Standard Operating Procedure: Post-Synthesis Waste Processing

The following step-by-step methodology outlines the proper workflow for a researcher processing waste immediately following an extraction or reaction involving 3-Oxo-4-(4-fluorophenyl)butanoic acid. Every step is designed as a self-validating system to prevent downstream contamination.

Step 1: Reaction Quenching & Phase Separation

  • Action: Quench the reaction mixture with a mild aqueous buffer (e.g., saturated NH₄Cl). Transfer to a separatory funnel and extract with your chosen organic solvent (e.g., dichloromethane or ethyl acetate).

  • Causality: Quenching neutralizes reactive intermediates, while phase separation isolates the fluorinated acid into the organic layer, minimizing the contamination of the bulk aqueous stream.

  • Self-Validation: Visually verify clear phase separation. If an emulsion forms, add brine (saturated NaCl) to increase the aqueous layer's ionic strength. This forces the fluorinated organic compound entirely into the organic phase, validating that the aqueous layer is safe for standard aqueous waste processing.

Step 2: Organic Waste Segregation (Critical)

  • Action: Collect the organic layer and deposit it EXCLUSIVELY into a container labeled "Halogenated Organic Waste."

  • Causality: Even if a non-halogenated solvent (like ethyl acetate) was used for the extraction, the solute itself contains fluorine. Mixing this with non-halogenated waste dilutes the heating value (BTU) of the waste stream and risks routing the fluorinated compound to a low-temperature boiler, leading to PIC emission[5],[3].

  • Self-Validation: Audit the waste log attached to the drum. The log must explicitly state "Contains Fluorinated Organics (C10H9FO3)" to alert the downstream disposal facility of the halogen content.

Step 3: Aqueous Waste Management

  • Action: Adjust the pH of the remaining aqueous layer to a neutral range (pH 6–8) using dilute NaOH or HCl before transferring it to the "Aqueous Hazardous Waste" carboy.

  • Causality: Highly acidic or basic aqueous streams can react violently with other accumulated lab wastes or corrode storage drums over time[6],[5].

  • Self-Validation: Dip a pH indicator strip into the neutralized aqueous layer. Only proceed with disposal once the strip confirms a stable pH of 6–8.

Step 4: Solid Waste Handling

  • Action: Dispose of all contaminated consumables (e.g., silica gel from chromatography, TLC plates, filter papers, and empty reagent vials) in a puncture-resistant drum designated for solid hazardous waste.

  • Causality: Residual fluorinated compounds trapped on solid matrices can leach into groundwater if sent to standard municipal landfills. They must be legally manifested for solid waste incineration[6],[7].

Quantitative Logistics: Waste Stream Categorization

To ensure operational clarity across your laboratory, summarize the logistical requirements for 3-Oxo-4-(4-fluorophenyl)butanoic acid waste using the standardized matrix below.

Waste StreamTypical Contaminant ProfileContainer SpecificationRequired EPA/OSHA LabelingFinal Treatment Facility Requirement
Halogenated Organic Solvents, 3-Oxo-4-(4-fluorophenyl)butanoic acidHDPE or PTFE-lined poly drum"Halogenated Organic Waste", "Contains Fluorine"High-Temp Incineration (>1000°C) with Alkaline Scrubber
Aqueous Hazardous Water, salts, trace (<1%) fluorinated organicsPolyethylene carboy"Aqueous Waste", "Trace Halogens"Specialized Wastewater Treatment / Deep Well Injection
Solid Hazardous Silica gel, TLC plates, filter papers, vialsPuncture-proof poly drum"Solid Hazardous Waste", "Contaminated with Fluorinated Organics"Solid Hazardous Waste Incineration (>1000°C)

Visualizing the Disposal Workflow

The following decision tree maps the logical routing of 3-Oxo-4-(4-fluorophenyl)butanoic acid waste to ensure zero environmental discharge.

WasteRouting Start 3-Oxo-4-(4-fluorophenyl) butanoic acid Waste Type Determine Waste State Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Consumables/Silica) Type->Solid Aqueous Aqueous Stream (<1% Organics) Liquid->Aqueous Organic Organic Stream (Solvents/Extracts) Liquid->Organic SolidHaz Solid Hazardous Waste Solid->SolidHaz WaterTreatment Specialized Aqueous Treatment Aqueous->WaterTreatment Halogenated Halogenated Organic Waste Organic->Halogenated Incineration High-Temp Incineration (>1000°C) with Scrubber Halogenated->Incineration SolidHaz->Incineration

Decision tree for 3-Oxo-4-(4-fluorophenyl)butanoic acid waste streams.

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Waste Management Guide Source: King County Department of Natural Resources and Parks URL: [Link]

Sources

Personal protective equipment for handling 3-Oxo-4-(4-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 3-Oxo-4-(4-fluorophenyl)butanoic acid

In drug discovery and synthetic development, handling novel fluorinated building blocks requires anticipating chemical behavior before a container is even opened. 3-Oxo-4-(4-fluorophenyl)butanoic acid (CAS: 1993324-06-3) is a highly valuable intermediate, but its structural motifs—a beta-keto acid coupled with a fluorinated aromatic ring—present specific handling, storage, and disposal challenges[1].

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system grounded in physical chemistry. This guide provides a comprehensive operational protocol, explaining why specific Personal Protective Equipment (PPE) and waste management strategies are required based on the molecule's intrinsic reactivity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecule's degradation pathways and reactive sites. Our PPE and handling choices are direct responses to three primary chemical behaviors:

  • Thermal Decarboxylation & Pressure Hazards: Beta-keto acids are inherently unstable at elevated temperatures. Upon heating, they undergo spontaneous decarboxylation via a concerted, six-membered cyclic transition state[2]. For 3-Oxo-4-(4-fluorophenyl)butanoic acid, this reaction yields 1-(4-fluorophenyl)propan-2-one and carbon dioxide (CO₂). If left in a tightly sealed glass container at room temperature, this slow CO₂ evolution can cause catastrophic pressure buildup and container rupture.

  • Corrosivity and Irritation: The acidic proton and the electrophilic carbonyl group make this compound a dermal and ocular irritant. It is classified under GHS as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory irritation)[3].

  • Fluoride Toxicity (Thermal Event): In the event of a laboratory fire, the thermal decomposition of fluorinated organics releases hydrogen fluoride (HF) gas, a highly toxic and tissue-necrotizing agent[4].

Decarboxylation A 3-Oxo-4-(4-fluorophenyl) butanoic acid (Stable at -20°C) B Thermal Stress (> 30°C) A->B Heat exposure C Six-Membered Cyclic Transition State B->C Proton transfer D Enol Intermediate C->D C-C bond cleavage F Carbon Dioxide (CO2) [Gas Pressure Hazard!] C->F Decarboxylation E 1-(4-fluorophenyl) propan-2-one D->E Keto-enol tautomerization

Fig 1: Mechanism of thermal decarboxylation leading to dangerous CO₂ pressure buildup.

Personal Protective Equipment (PPE) Matrix

Based on OSHA's PPE Laboratory Standards (29 CFR 1910.132 and 1910.138)[5], the following matrix is mandatory. The selection is driven directly by the mechanistic hazards identified above.

PPE CategoryRequired EquipmentSpecification & StandardMechanistic Rationale
Eye/Face Safety Goggles & Face ShieldANSI Z87.1 certified, indirect ventingProtects against acidic dust and splash hazards during solvent extraction. The face shield mitigates impact risks from pressurized glass containers[6].
Hand Nitrile Gloves4-8 mil thickness, extended cuffPrevents dermal absorption and irritation (Skin Irrit. 2). Double-gloving is required when handling concentrated solutions[7].
Body Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, knee-lengthProtects against organic solvent fires. Synthetic fabrics (polyester) must be avoided as they can melt into the skin during a thermal event[7].
Respiratory N95 or Half-Mask RespiratorOrganic vapor/acid gas cartridgesRequired only if weighing/handling outside a certified fume hood to prevent inhalation of irritating dust (STOT SE 3)[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety environment, follow this step-by-step methodology when executing reactions with 3-Oxo-4-(4-fluorophenyl)butanoic acid.

Step 1: Pre-Operation & Environmental Controls

  • Conduct all work in a certified chemical fume hood with a face velocity of >100 feet per minute (fpm).

  • Inspect all glassware for micro-fractures. Because of the risk of CO₂ evolution, compromised glassware under pressure becomes a fragmentation hazard.

Step 2: Transfer and Weighing

  • Remove the compound from the -20°C freezer and place it in a desiccator to warm to room temperature. This prevents atmospheric moisture from condensing on the hygroscopic acid.

  • Use grounded, anti-static spatulas for transfer to minimize dust aerosolization.

Step 3: Reaction Temperature Control

  • Never heat the neat solid above 30°C.

  • If heating is required for a synthetic step (e.g., esterification or amidation), ensure the reaction vessel is open to an inert gas manifold (Schlenk line) via a bubbler. Never run a closed-system reaction with a beta-keto acid.

Step 4: Storage Protocol

  • Store strictly at -20°C in a tightly sealed, opaque container to halt decarboxylation kinetics.

  • If long-term storage is required, flush the headspace of the container with Argon before sealing to prevent oxidative degradation.

Waste Management and Disposal Plan

EPA Subpart K and Resource Conservation and Recovery Act (RCRA) guidelines dictate strict protocols for laboratory hazardous waste[8]. Improper segregation of fluorinated compounds can lead to toxic emissions during municipal incineration.

Step 1: Segregation Because of the fluorine atom, any organic solvent waste containing this compound MUST be segregated into "Halogenated Organic Waste." Mixing it with non-halogenated waste violates EPA guidelines and disrupts the fuel-blending processes used by disposal facilities[9].

Step 2: Satellite Accumulation Area (SAA) Management Store waste in compatible High-Density Polyethylene (HDPE) containers at or near the point of generation. Critical Operational Note: Do not tightly cap waste containers immediately if unreacted beta-keto acid is mixed with catalytic acids or bases, as ongoing decarboxylation will pressurize the waste jug. Use vented caps for the first 24 hours[10].

Step 3: Aqueous Waste Treatment Aqueous extractions (typically pH < 2) must be neutralized to pH 6-8 using sodium bicarbonate before being transferred to the SAA aqueous waste carboy.

WasteWorkflow Start Reaction Waste Containing 3-Oxo-4-(4-fluorophenyl)butanoic acid Aqueous Aqueous Phase (Acidic) Start->Aqueous Extraction Organic Organic Phase (Solvents) Start->Organic Extraction Neutralize Neutralize to pH 6-8 (Sodium Bicarbonate) Aqueous->Neutralize Pre-treatment Halogenated Halogenated Waste Jug (Due to Fluorine) Organic->Halogenated Segregate SAA Satellite Accumulation Area (SAA) Use Vented Caps Halogenated->SAA Organic Waste Neutralize->SAA Aqueous Waste EHSPickup EH&S Pickup (Within 72 hrs of full) SAA->EHSPickup EPA/RCRA Compliance

Fig 2: EPA/RCRA compliant waste segregation and disposal workflow.

Emergency Response Protocols

  • Solid Spills: Contain the spill with an inert absorbent (e.g., sand or vermiculite). Do not use combustible materials like sawdust. Neutralize residual acid on the benchtop with solid sodium bicarbonate, sweep up with a non-sparking tool, and place in a hazardous waste container[4].

  • Dermal/Ocular Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing while flushing[3].

  • Thermal Event (Fire): If the material is involved in a fire, evacuate the laboratory immediately. First responders and EH&S must be explicitly alerted to the potential presence of Hydrogen Fluoride (HF) gas. Calcium gluconate gel must be available in the lab's first aid kit to treat potential HF exposure.

References

  • Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry, 20 May 2022. Available at: [Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety, 30 Nov 2022. Available at: [Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Columbia University. Available at:[Link]

  • NC State University. "Personal Protective Equipment Requirements for Laboratories." NCSU Environmental Health and Safety. Available at:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.